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3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione Documentation Hub

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  • Product: 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
  • CAS: 58695-97-9

Core Science & Biosynthesis

Foundational

3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione: A Strategic Scaffold in Heterocyclic Drug Discovery

Executive Summary & Chemical Taxonomy In the landscape of modern medicinal chemistry, pyrimidine-2,4-dione (uracil) derivatives serve as privileged scaffolds. Specifically, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Taxonomy

In the landscape of modern medicinal chemistry, pyrimidine-2,4-dione (uracil) derivatives serve as privileged scaffolds. Specifically, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) represents a highly specialized building block. Characterized by an N3-methyl group and a C6-propylamino substituent, this compound provides a unique steric and electronic environment. As a Senior Application Scientist, I frequently utilize this specific substitution pattern to bypass the ambidentate reactivity issues inherent in unsubstituted uracils. This compound is primarily deployed as a pivotal precursor in the synthesis of complex bicyclic purines—most notably 1,9-disubstituted xanthines—via the Traube purine synthesis 1.

Physicochemical Profiling & Structural Insights

Understanding the physicochemical baseline of 3-methyl-6-(propylamino)uracil is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-deficient nature of the uracil ring is partially offset by the electron-donating resonance from the exocyclic propylamino group at C6. This "push-pull" electronic system highly activates the C5 position for electrophilic aromatic substitution, a fundamental requirement for downstream functionalization 2.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
CAS Registry Number 16052-09-8
Empirical Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Hydrogen Bond Donors 2 (N1-H, Exocyclic N-H)
Hydrogen Bond Acceptors 2 (C2=O, C4=O)
Topological Polar Surface Area ~66.6 Ų
Predicted LogP 0.8 - 1.2

Rational Synthesis & Self-Validating Protocols

Direct alkylation of 6-amino-3-methyluracil with propyl halides often fails due to delocalization of the amine's lone pair into the uracil ring, rendering the exocyclic nitrogen non-nucleophilic. This results in complex mixtures of N-, O-, and C-alkylated byproducts. To enforce absolute regiocontrol, we employ a Nucleophilic Aromatic Substitution (SNAr) approach utilizing 6-chloro-3-methyluracil.

Protocol 1: SNAr Synthesis of 3-methyl-6-(propylamino)uracil

Objective: High-yield, regioselective amination at the C6 position.

  • Reagent Preparation: Dissolve 10.0 mmol of 6-chloro-3-methyluracil in 20 mL of anhydrous ethanol.

    • Causality: Ethanol provides optimal solubility for the starting material while maintaining a protic environment that stabilizes the transition state of the amine addition.

  • Nucleophilic Addition: Add 25.0 mmol (2.5 eq) of n-propylamine dropwise at 0°C under an inert atmosphere.

    • Causality: The excess aliphatic amine serves a dual purpose: it acts as the primary nucleophile and as an in-situ acid scavenger for the HCl byproduct, driving the equilibrium toward completion without requiring external bases like triethylamine.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material (higher Rf) and the emergence of a highly UV-active product spot indicates completion.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and triturate the residue with ice-cold water. Filter the resulting white precipitate and dry under a vacuum.

  • Analytical Validation: Confirm structure via 1H-NMR (DMSO-d6).

    • Key Markers: Look for a triplet at ~3.2 ppm (propyl α -CH2), a sharp singlet at ~3.1 ppm (N3-CH3), and a critical vinylic proton singlet at ~4.8 ppm (C5-H), which confirms the integrity of the uracil core 3.

Protocol 2: Traube Purine Cyclization to 1-Methyl-9-Propylxanthine

This protocol transforms the monocyclic pyrimidinedione into a bicyclic purine scaffold, a highly sought-after pharmacophore 4.

  • Nitrosation: Dissolve the product from Protocol 1 in 10% aqueous acetic acid. Add 1.2 eq of NaNO2 slowly at 0°C.

    • Causality: The electron-rich C5 position undergoes rapid electrophilic attack by the generated nitrosonium ion (NO+), precipitating the 5-nitroso intermediate.

  • Reduction: Add sodium dithionite (Na2S2O4) directly to the brightly colored nitroso suspension and heat to 50°C until the solution turns pale yellow.

    • Causality: Dithionite selectively reduces the nitroso group to a primary amine without reducing the critical C=O or C=C bonds of the uracil ring, yielding 5-amino-3-methyl-6-(propylamino)uracil.

  • Cyclization: Isolate the diamine and reflux in an excess of triethyl orthoformate for 8 hours.

    • Causality: The orthoester acts as a single-carbon donor (C8 of the purine ring), condensing with both the 5-amino and 6-propylamino groups to close the imidazole ring.

  • Analytical Validation: LC-MS analysis must show a dominant [M+H]+ peak corresponding to 1-methyl-9-propylxanthine (C9H12N4O2, MW ~208.22).

TraubeSynthesis A 3-methyl-6-(propylamino)uracil B 5-Nitroso Intermediate A->B NaNO2, AcOH Nitrosation C 5-Amino Intermediate B->C Na2S2O4 Reduction D 1-methyl-9-propylxanthine C->D HC(OEt)3 Cyclization

Traube purine synthesis workflow from 3-methyl-6-(propylamino)uracil to 1-methyl-9-propylxanthine.

Pharmacological Applications & Mechanistic Pathways

The conversion of 3-methyl-6-(propylamino)uracil into 1-methyl-9-propylxanthine unlocks potent pharmacological utility. Xanthines with 1,9-disubstitution patterns are highly selective, competitive antagonists for Adenosine Receptors (specifically A1 and A2A subtypes).

By competitively binding to these G-protein coupled receptors (GPCRs), the xanthine derivative blocks the endogenous ligand (adenosine) from initiating the signal cascade. Because adenosine typically inhibits adenylate cyclase via G α i proteins, the introduction of our synthesized antagonist prevents this inhibition. The net result is a sustained or elevated level of intracellular cyclic AMP (cAMP), which triggers downstream bronchodilatory and neuroprotective effects.

AdenosinePathway Ligand 1-methyl-9-propylxanthine (Antagonist) Receptor Adenosine A1/A2A Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein G-alpha-s / G-alpha-i Receptor->GProtein Activation Blocked AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Signal Transduction cAMP cAMP Levels Modulated AdenylateCyclase->cAMP Downstream Effect

Adenosine receptor antagonism and downstream cAMP modulation by xanthine derivatives.

Conclusion

3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is far more than a simple heterocyclic catalog item; it is a meticulously designed synthetic anchor. By leveraging its specific electronic activation at C5 and utilizing self-validating protocols like the SNAr and Traube synthesis, researchers can reliably generate libraries of bioactive purines tailored for advanced drug discovery programs.

References

  • In vitro proliferative activity of 6-substituted uracil derivatives JPPRes URL
  • ACS Publications (Journal of Organic Chemistry)
  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)
  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization IRIS URL

Sources

Exploratory

Pharmacokinetics of 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione Derivatives: ADME Profiles, Metabolic Stability, and Clinical Applications

Rationale & Scaffold Architecture The 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By acting as a rigid, hydrogen-bonding framework, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Scaffold Architecture

The 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By acting as a rigid, hydrogen-bonding framework, this core structure serves as the foundation for multiple therapeutic classes. Most notably, it is the central architecture for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, where the propylamino chain is cyclized into an aminopiperidine) [1][1] and centrally acting antihypertensives (e.g., Urapidil, a 1,3-dimethyl derivative with an extended piperazinyl-propylamino side chain) [2][2].

From a pharmacokinetic (PK) perspective, the methylation at the N3 position eliminates a hydrogen bond donor, thereby increasing lipophilicity and membrane permeability. Meanwhile, the 6-alkylamino substitution introduces a basic center (pKa ~7.5–8.5) that dictates pH-dependent solubility and target-tissue distribution.

ADME Dynamics of the Pyrimidine-2,4-dione Core

Absorption and Bioavailability

Derivatives of this class generally exhibit excellent oral bioavailability ( F>70% ). The pyrimidinedione ring provides enhanced metabolic stability against first-pass gastrointestinal degradation compared to traditional peptide-based inhibitors. For instance, structural modifications on the pyrimidinedione core have been shown to provide sustained reduction of plasma DPP-4 activity following a single oral dose [3][3].

Distribution

The volume of distribution ( Vd​ ) is highly dependent on the terminal substitution of the propylamino group.

  • Highly Lipophilic Derivatives (e.g., Urapidil): Readily cross the Blood-Brain Barrier (BBB) to exert 5-HT1A agonism in the central nervous system.

  • Polar/Cyclized Derivatives (e.g., Alogliptin): Exhibit a moderate Vd​ (~400 L in humans), distributing extensively into extracellular fluids but with limited CNS penetration, which is ideal for peripheral targets like DPP-4.

Metabolism and Biotransformation

The metabolic fate of these derivatives is primarily governed by Cytochrome P450 (CYP) enzymes. The 6-(propylamino) side chain is highly susceptible to CYP3A4-mediated N-dealkylation. To combat rapid clearance, medicinal chemists frequently employ deuterium substitution at the propyl linker, which leverages the kinetic isotope effect to slow CYP-mediated bond cleavage and improve the drug's half-life [2][2].

Biotransformation Parent Pyrimidine-2,4-dione Core Scaffold CYP3A4 CYP3A4 Oxidation (N-Dealkylation) Parent->CYP3A4 CYP2D6 CYP2D6 Oxidation (Hydroxylation) Parent->CYP2D6 Metab1 N-Demethylated Product CYP3A4->Metab1 Metab2 Hydroxylated Product CYP2D6->Metab2 Phase2 Phase II Conjugation (UGT/SULT) Metab1->Phase2 Metab2->Phase2

Fig 1: Primary CYP450-mediated biotransformation pathways of the pyrimidine-2,4-dione scaffold.

Excretion

Excretion pathways diverge based on the polarity of the specific derivative. While extensive hepatic clearance is observed for Urapidil, the highly selective DPP-4 inhibitor Alogliptin is excreted predominantly unchanged in the urine (up to 75.6% recovery), demonstrating minimal reliance on hepatic pathways and reducing the risk of drug-drug interactions [4][4].

Quantitative Pharmacokinetic Profiling

The table below summarizes the comparative pharmacokinetic parameters of key 3-methyl-6-(propylamino)pyrimidine-2,4-dione derivatives and their structural analogs.

Compound Class / DrugPrimary Target Cmax​ Tmax​ (h)Half-life ( t1/2​ )Bioavailability ( F% )Primary Clearance Route
Urapidil (1,3-dimethyl analog) α1​ Antagonist / 5-HT1A~1.5 µg/mL1.0 - 2.02.7 h70 - 80%Hepatic (CYP3A4/2D6)
Alogliptin (Cyclized analog)DPP-4 Inhibitor~150 ng/mL1.0 - 2.0~21.0 h~100%Renal (Unchanged)
Unsubstituted 6-(propylamino) Experimental ScaffoldVariable0.5 - 1.51.5 - 4.0 h30 - 50%Hepatic (High Extraction)

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To accurately determine the intrinsic clearance ( Clint​ ) of novel 3-methyl-6-(propylamino)pyrimidine-2,4-dione derivatives, a robust in vitro human liver microsome (HLM) assay is required. This protocol is designed as a self-validating system , ensuring that enzymatic viability, matrix effects, and analytical recovery are intrinsically controlled.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Action: Prepare a 1 µM working solution of the test derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Causality: A low substrate concentration (1 µM) is chosen to ensure the reaction operates under first-order kinetics (where [S]≪Km​ ). This allows for the accurate derivation of half-life and intrinsic clearance without saturating the CYP enzymes.

2. Initiation via NADPH Regenerating System

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH leads to rapid degradation of the cofactor at 37°C. A regenerating system ensures a constant, steady-state supply of NADPH throughout the 60-minute incubation, preventing artifactual plateauing of the metabolic rate.

3. Internal Validation Controls

  • Action: Run parallel incubations with Verapamil (High-clearance positive control) and Warfarin (Low-clearance negative control).

  • Causality: This step self-validates the assay. If Verapamil is not rapidly depleted, the microsomes are enzymatically dead. If Warfarin is rapidly depleted, there is a non-CYP-mediated degradation artifact in the system.

4. Reaction Quenching and Protein Precipitation

  • Action: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (ACN) spiked with 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: Ice-cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to stop the reaction precisely at the time point, and it precipitates the microsomal proteins. The simultaneous introduction of the Internal Standard corrects for any volumetric losses or ion suppression during subsequent LC-MS/MS analysis.

5. LC-MS/MS Quantification & NCA Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system. Calculate PK parameters using Non-Compartmental Analysis (NCA).

  • Causality: NCA is utilized because it relies on algebraic integration (Area Under the Curve) rather than assuming specific physiological compartments, providing robust, empirical estimates of clearance regardless of the derivative's lipophilicity.

BioanalyticalWorkflow Incubate 1. HLM Incubation (NADPH System) Quench 2. Protein Quench (Ice-Cold ACN + IS) Incubate->Quench Centrifuge 3. Centrifugation (Matrix Removal) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis Centrifuge->LCMS Data 5. PK Parameter Derivation (NCA) LCMS->Data

Fig 2: Self-validating in vitro microsomal stability and LC-MS/MS bioanalytical workflow.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Brieflands (2024). URL: [Link]

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV Journal of Medicinal Chemistry - ACS Publications (2010). URL:[Link]

  • Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: A brief overview Expert Opinion on Drug Metabolism & Toxicology / ResearchGate (2025). URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Executive Summary The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a vast range of therapeutic applications.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a vast range of therapeutic applications.[1] Its inherent capacity for biological interactions has driven extensive research into novel derivatives. This guide presents a comprehensive framework for the preliminary in vitro bioactivity screening of a novel derivative, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione . We outline a tiered, multi-pronged screening strategy targeting three key areas of high therapeutic need where pyrimidine derivatives have historically shown promise: oncology, infectious diseases (antibacterial and antifungal), and virology.[2][3][4] This document provides detailed, field-proven protocols for primary assays, guidance on data interpretation, and a logical framework for identifying and advancing promising "hit" compounds for further development. The methodologies described are designed to be robust and self-validating, ensuring high-quality, reproducible data to inform critical decisions in the early stages of the drug discovery pipeline.

Introduction: Rationale for Screening

The discovery of new therapeutic agents is a complex, resource-intensive process.[5] The initial bioactivity screening of novel chemical entities is a critical filtering step designed to efficiently identify compounds with desired biological effects.[6] The compound of interest, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione , belongs to the pyrimidine-2,4-dione class. This heterocyclic framework is a cornerstone of medicinal chemistry, with derivatives demonstrating potent activities as anticancer, antimicrobial, and antiviral agents.[1][7][8]

The chemotherapeutic efficacy of pyrimidine analogues is often linked to their ability to inhibit essential enzymes involved in nucleic acid biosynthesis, such as thymidylate synthetase or reverse transcriptase, or to modulate protein kinases that are dysregulated in cancer.[2][7] This established biological precedent provides a strong rationale for subjecting 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione to a broad-based preliminary screening cascade.

This guide details a strategic approach, beginning with parallel primary screens across three major therapeutic areas. This strategy maximizes the potential for discovering bioactivity while efficiently managing resources.

G cluster_input Compound Synthesis & Characterization cluster_screening Tier 1: Primary Bioactivity Screening cluster_output Data Analysis & Decision cluster_next Tier 2: Follow-Up Studies Compound 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (Purity >95%, Structure Verified) Anticancer Anticancer Screening (Cell Viability) Compound->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Antiviral Antiviral Screening (CPE Inhibition) Compound->Antiviral Hit_ID Hit Identification (Potency & Selectivity) Anticancer->Hit_ID Antimicrobial->Hit_ID Antiviral->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt

Figure 1: High-level workflow for preliminary bioactivity screening.

Anticancer Bioactivity Screening

Causality Behind Experimental Choices

Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold have emerged as significant anticancer agents by targeting multiple aspects of cancer cell proliferation and survival, including the inhibition of protein kinases.[7] Therefore, the primary anticancer screen is designed to assess the compound's general cytotoxicity against a panel of human cancer cell lines representing diverse tumor types. The MTT assay is selected as the primary method; it is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][9] A reduction in metabolic activity upon treatment indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for high-throughput screening.[9]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, PC3 for prostate) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the serially diluted compound solutions to triplicate wells. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Data
Cell LineTumor TypeIC₅₀ (µM) for CompoundIC₅₀ (µM) for Doxorubicin (Control)
MCF-7Breast Adenocarcinoma[Hypothetical Value, e.g., 15.2][e.g., 0.8]
HCT116Colorectal Carcinoma[Hypothetical Value, e.g., 22.5][e.g., 1.1]
PC3Prostate Adenocarcinoma[Hypothetical Value, e.g., >100][e.g., 1.5]
A549Lung Carcinoma[Hypothetical Value, e.g., 8.9][e.g., 0.9]

Antimicrobial Bioactivity Screening

Causality Behind Experimental Choices

The pyrimidine nucleus is a constituent of many compounds possessing antibacterial and antifungal properties.[4][10] The primary antimicrobial screen aims to determine the compound's ability to inhibit the growth of a representative panel of pathogenic microbes. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This method provides a quantitative measure of potency and is highly reproducible. The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the breadth of activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound Prepare Compound Serial Dilutions in Broth Plate Inoculate 96-Well Plate (Compound + Microbes) Compound->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate at 37°C (Bacteria) or 30°C (Fungi) for 18-24 hours Plate->Incubate Visual Visually Inspect for Turbidity (Bacterial/Fungal Growth) Incubate->Visual MIC Determine MIC: Lowest Concentration with No Visible Growth Visual->MIC

Figure 2: Workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC
  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells in columns 1-11.

  • Compound Dilution: Add 100 µL of the compound stock solution (prepared in the appropriate broth) to the first column, resulting in the highest test concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well in columns 1-11. The final volume in each well will be 100 µL.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

Data Presentation: Sample MIC Data
Microbial StrainTypeMIC (µg/mL) for CompoundMIC (µg/mL) for Control Drug
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria[Hypothetical Value, e.g., 32]Ciprofloxacin: [e.g., 0.5]
Escherichia coli (ATCC 25922)Gram-negative Bacteria[Hypothetical Value, e.g., >128]Ciprofloxacin: [e.g., 0.06]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria[Hypothetical Value, e.g., >128]Ciprofloxacin: [e.g., 1]
Candida albicans (ATCC 90028)Fungal Yeast[Hypothetical Value, e.g., 64]Fluconazole: [e.g., 2]

Antiviral Bioactivity Screening

Causality Behind Experimental Choices

Pyrimidine-2,4-dione derivatives have been successfully developed as antiviral agents, most notably as inhibitors of HIV reverse transcriptase.[13] More recently, this scaffold has been explored for inhibiting other viral targets like the SARS-CoV-2 main protease.[8] A primary antiviral screen should therefore assess the compound's ability to protect host cells from virus-induced death. The Cytopathic Effect (CPE) inhibition assay is a widely used method for this purpose.[14][15] It measures the ability of a compound to prevent the morphological changes and cell death caused by a viral infection. It is critical to run a parallel cytotoxicity assay on the same host cells without the virus to differentiate true antiviral activity from general cytotoxicity. This allows for the calculation of the Selectivity Index (SI), a crucial parameter for a viable antiviral candidate.[16]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding: Seed a permissive host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Compound and Cytotoxicity Plates: Prepare two identical sets of plates with serial dilutions of the test compound, as described in the anticancer protocol. One set will be the "Antiviral Plate" and the other the "Cytotoxicity Plate."

  • Infection (Antiviral Plate): Infect the cells on the Antiviral Plate with a dilution of virus calculated to cause nearly 100% CPE in 3-5 days.

  • Mock Infection (Cytotoxicity Plate): Treat the cells on the Cytotoxicity Plate with virus-free medium.

  • Incubation: Incubate both plates at 37°C and 5% CO₂ until CPE is complete in the virus control wells (no compound) of the Antiviral Plate.

  • Cell Viability Measurement: Quantify cell viability in both plates using a suitable method, such as staining with crystal violet or using a commercial cell viability reagent (e.g., CellTiter-Glo).[15]

  • Data Analysis:

    • From the Antiviral Plate, calculate the 50% effective concentration (EC₅₀) – the compound concentration that provides 50% protection against virus-induced CPE.

    • From the Cytotoxicity Plate, calculate the 50% cytotoxic concentration (CC₅₀) – the compound concentration that reduces the viability of uninfected cells by 50%.

    • Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value indicates greater antiviral specificity.

Data Presentation: Sample Antiviral Data
VirusHost CellEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK[Hypothetical Value, e.g., 12.1][e.g., >100][e.g., >8.3]
Herpes Simplex Virus 1 (HSV-1)Vero[Hypothetical Value, e.g., 45.8][e.g., >100][e.g., >2.2]
SARS-CoV-2Vero E6[Hypothetical Value, e.g., 25.3][e.g., 85.1][e.g., 3.4]

Data Interpretation and Path Forward

The primary screening phase generates crucial data to guide subsequent efforts. A compound is considered a "hit" if it meets predefined activity and selectivity criteria.

  • Anticancer: A hit is typically a compound with an IC₅₀ value in the low micromolar or sub-micromolar range against one or more cell lines. Selectivity for cancer cells over normal cells (not tested in this primary screen) would be a key focus in follow-up studies.

  • Antimicrobial: A hit is a compound with a low MIC value, particularly if it shows broad-spectrum activity or is potent against a drug-resistant strain.

  • Antiviral: A strong hit is a compound with a potent EC₅₀ and a high Selectivity Index (typically SI > 10 is considered promising for further investigation).

Promising hits from this preliminary screen should be subjected to confirmatory re-testing. Following confirmation, the next logical steps involve Structure-Activity Relationship (SAR) studies, where analogues are synthesized to improve potency and selectivity, and Mechanism of Action (MoA) studies to identify the compound's molecular target.[5]

Conclusion

This technical guide provides a robust and scientifically grounded framework for conducting the preliminary bioactivity screening of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. By employing a parallel screening strategy across anticancer, antimicrobial, and antiviral assays, researchers can efficiently probe the therapeutic potential of this novel compound. The detailed protocols and rationale provided herein are designed to generate high-quality, interpretable data, forming a solid foundation for data-driven decisions in the progression of this compound through the drug discovery pipeline.

References

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Genetic Engineering Reviews. Retrieved from [Link]

  • Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.). BenchChem.
  • Shu, B., et al. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. Infectious Disorders - Drug Targets. Retrieved from [Link]

  • Opiłka, M., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Amino Acids. Retrieved from [Link]

  • Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers. Retrieved from [Link]

  • Antiviral Drug Screening and Evaluation for Other Viruses. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Lou, Z. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing. Retrieved from [Link]

  • Wang, D., et al. (2018). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research. Retrieved from [Link]

  • Antiviral Drug Screening. (2021). Virology Research Services. Retrieved from [Link]

  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (2011). Indo-Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Hilpert, K. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Immunology. Retrieved from [Link]

  • El-Sayed, R., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Retrieved from [Link]

  • Di-bella, G., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules. Retrieved from [Link]

  • Kim, D., et al. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. (2025). Bioorganic Chemistry. Retrieved from [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (2023). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022). Molecules. Retrieved from [Link]

  • Karmaus, A. L., et al. (2019). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Toxicological Sciences. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023). MDPI. Retrieved from [Link]

  • 6-[(3,4-dichlorophenyl)amino]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Abstract This technical guide provides a comprehensive overview of the molecular and crystal structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, a member of the pyrimidine-2,4-dione class of compounds. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular and crystal structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, a member of the pyrimidine-2,4-dione class of compounds. This class is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2] While a definitive, publicly available crystal structure for this specific molecule has not been identified, this guide will establish a robust framework for its determination and analysis. By synthesizing data from structurally related compounds and established crystallographic principles, we will explore the anticipated molecular geometry, conformational possibilities, and intermolecular interactions that govern its solid-state architecture. Furthermore, a detailed, field-proven experimental workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound is presented, offering a practical guide for researchers seeking to elucidate its precise three-dimensional structure. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies required for the structural investigation of this and related pyrimidine derivatives.

Introduction: The Significance of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold, also known as the uracil nucleus, is a cornerstone in medicinal chemistry.[1][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets such as enzymes and receptors.[4] Therefore, a detailed understanding of the crystal structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

The title compound, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, features key structural motifs that are expected to influence its physicochemical and biological properties. The N3-methylation prevents tautomerization at that position, while the 6-propylamino substituent introduces a flexible aliphatic chain that can participate in various intermolecular interactions. Understanding the preferred conformation of this propylamino group and the overall packing of the molecules in the crystal lattice is paramount for predicting its behavior in different environments.

Predicted Molecular Structure and Conformational Analysis

Based on the analysis of similar pyrimidine-2,4-dione derivatives, we can predict the key structural features of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

Molecular_Structure cluster_pyrimidine Pyrimidine-2,4-dione Core cluster_substituents Substituents N1 C2 N1->C2 H2 N1->H2 H N3 C2->N3 O1 C2->O1 O C4 N3->C4 C7 C7 N3->C7 CH3 C5 C4->C5 O2 C4->O2 O C6 C5->C6 H1 C5->H1 H C6->N1 N4 N4 C6->N4 NH C8 C8 N4->C8 CH2 C9 C9 C8->C9 CH2 C10 C10 C9->C10 CH3

Caption: Predicted molecular structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

The pyrimidine ring is expected to be nearly planar. The propylamino substituent at the C6 position introduces conformational flexibility. The torsion angles around the C6-N(propyl) and N(propyl)-C(propyl) bonds will determine the overall shape of the molecule. Intermolecular hydrogen bonding is anticipated to play a significant role in the crystal packing, primarily involving the N1-H group, the exocyclic amino group, and the carbonyl oxygens.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione necessitates a systematic experimental approach, from synthesis to data analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of the Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) Characterization->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Data_Collection Single-Crystal X-ray Data Collection Harvesting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A comprehensive workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through several established synthetic routes for substituted pyrimidines. A common approach involves the condensation of a β-ketoester with N-methylurea, followed by functionalization at the 6-position.

Step-by-step Protocol:

  • Synthesis of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: This intermediate can be synthesized from 3-methyluracil through chlorination.

  • Nucleophilic Substitution: The 6-chloro intermediate is then reacted with propylamine in a suitable solvent (e.g., ethanol or DMF) to yield the desired product. The reaction is typically carried out at elevated temperatures.

  • Purification: The crude product should be purified to obtain single-phase material suitable for crystallization. This can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

  • Characterization: The purified compound must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity before proceeding to crystallization trials.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Step-by-step Protocol:

  • Solvent Screening: A wide range of solvents with varying polarities should be screened. Common solvents include water, ethanol, methanol, acetonitrile, ethyl acetate, and acetone, as well as binary mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution.

    • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Optimization: Once initial crystal hits are identified, the conditions (e.g., solvent composition, temperature, concentration) should be optimized to grow larger, well-defined single crystals.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

Step-by-step Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of data is collected by rotating the crystal.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Step-by-step Protocol:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using various crystallographic criteria (e.g., R-factors, goodness-of-fit, residual electron density) to ensure its accuracy and reliability. The final structural information is typically deposited in a crystallographic database as a CIF (Crystallographic Information File).

Anticipated Crystallographic Data and Intermolecular Interactions

While the precise crystallographic data for the title compound are not yet determined, we can anticipate some key parameters based on related structures.

Table 1: Anticipated Crystallographic Data for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)
a (Å)5 - 15
b (Å)5 - 20
c (Å)10 - 25
α (°)90
β (°)90 - 110
γ (°)90
V (ų)800 - 2000
Z4 or 8

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The N1-H donor and the C2=O and C4=O acceptors of the pyrimidine ring are prime candidates for forming robust hydrogen-bonded synthons, such as dimers or chains. The N-H of the propylamino group can also act as a hydrogen bond donor.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H O4_B C4=O N1_A->O4_B N-H...O O2_A C2=O O4_A C4=O NH_A Propyl-NH O2_B C2=O NH_A->O2_B N-H...O N1_B N1-H N1_B->O4_A N-H...O NH_B Propyl-NH NH_B->O2_A N-H...O

Caption: Potential hydrogen bonding interactions between two molecules of the title compound.

Conclusion and Future Perspectives

This technical guide has outlined the significance of the crystal structure of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione and provided a comprehensive, actionable workflow for its experimental determination. While the definitive structure remains to be elucidated, the principles and methodologies detailed herein offer a clear path forward for researchers in the field. The structural insights gained from such studies are invaluable for understanding the fundamental solid-state properties of this class of compounds and for guiding the development of new, more effective therapeutic agents. Future work should focus on the successful synthesis and crystallization of the title compound to obtain high-quality single crystals, which will ultimately allow for the full elucidation of its three-dimensional architecture and contribute valuable knowledge to the broader field of medicinal chemistry.

References

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). PMC. [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (2024). Rasayan Journal of Chemistry. [Link]

  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2025, August 10). ResearchGate. [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]

  • Synthesis and characterization of 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione. (2017, June 16). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • CCDC 642491: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland. [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino). (n.d.). PubChem. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022, September 21). MDPI. [Link]

  • 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. (2021, February 22). Medwin Publishers. [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023, January 9). MDPI. [Link]

  • 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. (n.d.). ResearchGate. [Link]

  • 6-[(3,4-dichlorophenyl)amino]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022, January 18). University of Groningen Research Portal. [Link]

  • 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. (n.d.). PMC. [Link]

  • 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione. (n.d.). CAS Common Chemistry. [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). MDPI. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-. (n.d.). NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution LC-MS/MS Bioanalytical Protocol for the Quantification of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Pharmacokinetic (PK) profiling, toxicokinetics, and structural characterization. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Application: Pharmacokinetic (PK) profiling, toxicokinetics, and structural characterization.

Executive Summary & Mechanistic Rationale

Pyrimidine-2,4(1H,3H)-dione derivatives are privileged scaffolds in modern drug discovery, frequently serving as the pharmacophoric core for oncology therapeutics, antivirals, and selective enzyme inhibitors[1]. The compound 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (Exact Mass: 183.1008 Da) presents unique analytical challenges due to its high polarity and the presence of a basic secondary amine.

This application note details a highly robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this analyte in biological matrices (e.g., human or rat plasma). By leveraging mixed-mode solid-phase extraction (SPE) and biphenyl-based chromatographic separation, this protocol actively mitigates phospholipid-induced ion suppression—a pervasive issue in small-molecule bioanalysis[2]. The method is designed to comply with the stringent criteria set forth by the FDA M10 Bioanalytical Method Validation guidelines[3].

Experimental Design: Causality & Material Selection

To move beyond a simple "recipe," it is critical to understand why specific analytical parameters were chosen for this pyrimidine derivative:

  • Chromatographic Causality (The Biphenyl Advantage): Standard C18 columns often fail to adequately retain small, polar pyrimidines, leading to co-elution with the solvent front and severe matrix effects[4]. We utilize a Biphenyl stationary phase . The electron-deficient pyrimidine-2,4-dione ring engages in strong π−π and dipole-dipole interactions with the biphenyl groups, providing orthogonal retention mechanisms that enhance peak shape and delay elution away from polar matrix interferences. Methanol is selected over acetonitrile as the organic modifier, as it promotes these π−π interactions.

  • Sample Preparation Causality (Mixed-Mode SPE): The propylamino group has a basic pKa​ (~9.5). By acidifying the plasma sample, the secondary amine becomes fully protonated. Using a Mixed-Mode Cation Exchange (MCX) SPE cartridge allows the analyte to be strongly retained via ionic bonds. This permits aggressive washing with 100% organic solvents to completely wash away neutral lipids and phospholipids before eluting the target compound with a basic solvent, virtually eliminating matrix effects[2].

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is optimal. The secondary amine readily accepts a proton to form a stable [M+H]+ ion at m/z 184.1.

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (2% H3PO4, 1:1 v/v) A->B C Mixed-Mode Cation Exchange SPE (MCX) B->C D UHPLC Separation (Biphenyl Phase) C->D E ESI+ MS/MS (MRM Mode) D->E F Data Analysis (FDA M10 Validation) E->F

Fig 1. Self-validating bioanalytical workflow for pyrimidine-2,4-dione quantification.

Step-by-Step Bioanalytical Protocol

Sample Preparation (MCX Solid Phase Extraction)

This extraction protocol ensures high recovery while aggressively stripping away matrix components.

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar pyrimidine).

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to the sample. Vortex for 30 seconds. Rationale: Forces the propylamino group into its protonated, cationic state.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the entire pre-treated sample (210 µL) onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Washing:

    • Wash 1: 1 mL of 2% Formic acid in water (removes polar neutrals).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and hydrophobic neutrals).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC Chromatographic Conditions

Separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: Biphenyl UHPLC Column (2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

Table 1: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic (Focusing)
3.000.4040.060.0Linear Gradient
3.500.405.095.0Linear Gradient
4.500.405.095.0Column Wash
4.600.4095.05.0Re-equilibration
6.000.4095.05.0End
Mass Spectrometry (ESI+) Parameters

Detection is executed in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation mechanism involves the collision-induced dissociation (CID) of the propyl chain, resulting in a neutral loss of propene (-42 Da) via a McLafferty-type rearrangement, yielding a highly stable pyrimidine core fragment at m/z 142.1.

Fragmentation M [M+H]+ m/z 184.1 (Precursor) F1 Loss of Propene [-C3H6] m/z 142.1 M->F1 CID (18 eV) F3 Loss of Propylamine [-C3H9N] m/z 125.0 M->F3 CID (25 eV) F2 Ring Cleavage [-HNCO] m/z 99.1 F1->F2 CID (35 eV)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathways for the target analyte.

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Declustering Potential (V)
Target Compound 184.1142.1Quantifier1865
Target Compound 184.1125.0Qualifier 12565
Target Compound 184.199.1Qualifier 23565

(Note: Source temperature should be set to 500°C, with Capillary Voltage at +4500 V to ensure efficient droplet desolvation without thermal degradation of the pyrimidine ring).

Method Validation Framework (FDA M10 Compliance)

To ensure the protocol functions as a self-validating system, it must be subjected to the acceptance criteria outlined in the FDA M10 guidance for bioanalytical method validation[3]. A method is only considered "fit-for-purpose" if it meets the quantitative thresholds summarized below.

Table 3: FDA M10 Validation Acceptance Criteria Summary

Validation ParameterFDA M10 Acceptance Criteria[3]Diagnostic Action if Failed
Selectivity Blank matrix response < 20% of LLOQ; IS response < 5%.Adjust LC gradient; switch to orthogonal SPE wash.
Linearity & Range R2≥0.99 ; back-calculated standards within ±15% ( ±20% at LLOQ).Check for detector saturation; widen linear dynamic range.
Accuracy & Precision Intra/Inter-run %CV ≤15% (LLOQ ≤20% ).Verify pipetting accuracy; ensure complete SPE elution.
Matrix Effect IS-normalized Matrix Factor (MF) %CV ≤15% across 6 lots.Increase retention time (k' > 2) to avoid void volume suppression.
Carryover Peak area in blank following ULOQ ≤20% of LLOQ.Implement a dual-solvent needle wash (e.g., 50:50 MeOH:H2O / 100% IPA).

Conclusion

By integrating the unique chemical properties of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione with targeted sample preparation (MCX SPE) and orthogonal chromatography (Biphenyl phase), this protocol overcomes the traditional pitfalls of small-molecule bioanalysis[4]. The resulting method delivers high-throughput capability, absolute structural confirmation via optimized MRM transitions, and strict adherence to global regulatory standards.

References

  • Analytical Chemistry (ACS) . "An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium." Published July 10, 2024. [2]

  • BenchChem Technical Guides . "Comparative Guide to Bioanalytical Method Validation for Nisoldipine-d6: LC-MS/MS vs. HPLC-UV Following FDA Guidelines."[3]

  • Journal of Medicinal Chemistry (ACS) . "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase." Published October 10, 2024. [1]

  • Pharmaceuticals (MDPI) . "Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits." Published June 02, 2023. [4]

Sources

Application

Application Note: Chromatographic Separation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Scientific Context & Significance 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a highly functionalized pyrimidine derivative[1]. In pharmaceutical development, it is primarily encountered as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Significance

3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a highly functionalized pyrimidine derivative[1]. In pharmaceutical development, it is primarily encountered as a critical synthetic intermediate or a stress-induced degradation product in the manufacturing of active pharmaceutical ingredients (APIs) containing a uracil core, such as the antihypertensive agent urapidil[2]. Accurate impurity profiling of this compound is essential for regulatory compliance and toxicological risk assessment.

The molecular architecture of this compound features a polar pyrimidine-2,4-dione ring subject to lactam-lactim tautomerism, coupled with a secondary aliphatic amine (propylamino group). These structural characteristics pose distinct chromatographic challenges, including unpredictable retention shifts and severe peak tailing if the analytical method is not rigorously optimized.

Mechanistic Insights & Method Rationale

To develop a robust, stability-indicating high-performance liquid chromatography (HPLC) method, the physicochemical interactions between the analyte, mobile phase, and stationary phase must be tightly controlled.

  • Mobile Phase pH & Ionization Control: The propylamino moiety is highly basic. At a neutral pH, this secondary amine remains partially ionized and interacts strongly with residual, unshielded acidic silanols on silica-based stationary phases via ion-exchange mechanisms. This secondary interaction is the primary cause of peak tailing. By buffering the mobile phase to pH 3.5 using 10 mM ammonium formate, the amine is fully protonated, and the ionization of residual silanols is suppressed 2[2]. This guarantees sharp, symmetrical peaks.

  • Stationary Phase Selection: While a standard C18 column provides maximum hydrophobicity, an extensively end-capped C8 column (e.g., InertSustain C8, 250 × 4.6 mm, 5 µm) offers superior selectivity for polar pyrimidine derivatives 2[2]. The C8 phase balances the hydrophobic retention of the propyl chain with rapid mass transfer, preventing the over-retention of late-eluting impurities.

  • Detection Parameters: The uracil core exhibits a strong, characteristic UV absorbance profile. A detection wavelength of 268 nm is optimal, providing maximum sensitivity for the pyrimidine-2,4-dione chromophore while minimizing baseline drift caused by gradient changes 3[3].

Mechanism Analyte Analyte 3-methyl-6-(propylamino) pyrimidine-2,4-dione SP Stationary Phase End-capped C8/C18 Analyte->SP Hydrophobic Retention (Propyl Chain) MP Mobile Phase 10mM NH4FA (pH 3.5) Analyte->MP Amine Protonation (Prevents Tailing) MP->SP Gradient Elution (Desorption)

Fig 1: Mechanistic interactions between analyte, mobile phase, and stationary phase.

Experimental Protocols & Methodologies

This protocol is designed as a self-validating system. By bracketing sample runs with System Suitability Testing (SST) and blank injections, the integrity of the chromatographic separation is continuously verified.

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.5): Dissolve 0.63 g of LC-MS grade ammonium formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH precisely to 3.5 ± 0.05 using dilute formic acid. Filter the solution through a 0.22 µm hydrophilic PTFE membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent: Prepare a mixture of Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione reference standard into a 100 mL volumetric flask. Add 10 mL of methanol to ensure complete dissolution of the crystalline powder 3[3], sonicate for 5 minutes, and dilute to volume with the diluent.

Step-by-Step Execution Workflow
  • System Preparation: Purge all HPLC lines with a Water:Acetonitrile (50:50) mixture for 20 minutes to remove any residual salts from previous analyses.

  • Column Equilibration: Install the C8 column and prime the system with Mobile Phase A and B at the initial gradient conditions (90% A / 10% B). Equilibrate at a flow rate of 1.0 mL/min for at least 10 column volumes (approx. 25 minutes) until a stable UV baseline is established.

  • System Suitability Testing (SST): Inject the Standard Solution (20 µL) in six replicates. The system is validated for sample analysis only if the criteria in Table 3 are met.

  • Sample Sequence: Inject a Blank (Diluent) to confirm the absence of ghost peaks. Proceed with sample injections, inserting a standard check every 10 samples to verify retention time stability.

  • Column Wash: Post-analysis, flush the column with 10% A / 90% B for 30 minutes to elute any highly retained hydrophobic matrix components, followed by storage in 50:50 Water:Acetonitrile.

Workflow A 1. Sample Preparation Extraction & 0.22 µm Filtration B 2. Column Equilibration InertSustain C8, 10 CVs A->B C 3. System Suitability Test (SST) 6 Replicate Standard Injections B->C D 4. Chromatographic Separation Gradient Elution, pH 3.5 Buffer C->D E 5. UV Detection & Integration λ = 268 nm D->E

Fig 2: Step-by-step analytical workflow for chromatographic separation.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic conditions and the self-validating system suitability criteria required to ensure analytical integrity.

Table 1: HPLC Method Parameters

ParameterSpecification
Column End-capped C8 (e.g., InertSustain C8), 250 × 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 268 nm
Autosampler Temp 10 °C

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
5.09010Isocratic hold
25.04060Linear gradient (Analyte elution)
30.01090Column wash
35.09010Re-equilibration
45.09010End of run

Table 3: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD (n=6) ≤ 1.0%Confirms pump precision and consistent mobile phase delivery.
Peak Area RSD (n=6) ≤ 2.0%Validates autosampler precision and sample stability.
Tailing Factor (Tf) ≤ 1.5Ensures complete suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 2000Verifies column efficiency and mass transfer kinetics 3[3].

References

  • ResearchGate. "Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products". Available at: [Link]

  • ChemBK. "urapidil - Physico-chemical Properties". Available at:[Link]

Sources

Method

Mastering Precision: A Guide to the Preparation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione Standard Solutions

Introduction In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific discovery. The pyrimidine scaffold, a core structure in numerous bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific discovery. The pyrimidine scaffold, a core structure in numerous biologically active molecules, is of significant interest to medicinal chemists and pharmacologists.[1][2] 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, a member of this important class of heterocyclic compounds, requires meticulous preparation of standard solutions for precise quantification in various analytical assays. This guide provides a comprehensive, field-proven protocol for the preparation of its standard solutions, emphasizing the principles of scientific integrity and causality behind each experimental step.

The structural integrity and purity of pyrimidine derivatives are paramount for their intended biological and pharmacological applications.[2][3] The procedures outlined herein are designed to be self-validating, ensuring the generation of reproducible and trustworthy data for researchers, scientists, and drug development professionals.

Core Principles of Standard Solution Preparation

The preparation of accurate standard solutions is a fundamental skill in any analytical laboratory. The overarching goal is to create solutions of known concentrations, which serve as calibrators for the quantification of the analyte in unknown samples. Key to this process are the concepts of precision in weighing, the use of high-purity materials, and the application of proper dissolution and dilution techniques.[4]

The choice of solvent is a critical first step and is dictated by the solubility of the analyte. While specific solubility data for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is not extensively published, the general chemical properties of pyrimidine derivatives suggest solubility in polar organic solvents.[5] This protocol will utilize Dimethyl Sulfoxide (DMSO) as the primary solvent for the stock solution due to its excellent solvating power for a wide range of organic molecules.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione and all solvents used. As a general precaution when handling pyrimidine derivatives and organic solvents, appropriate personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and chemical-resistant gloves.[6] All weighing and solvent handling should be performed in a well-ventilated fume hood.

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a primary stock solution and subsequent working standard solutions.

Materials and Equipment
  • 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (analytical standard grade, purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Acetonitrile (ACN), HPLC grade or higher

  • Deionized water, 18.2 MΩ·cm

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks, Class A (1 mL, 10 mL, 50 mL)[4]

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

Workflow for Standard Solution Preparation

Workflow cluster_stock Primary Stock Solution (1 mg/mL) cluster_intermediate Intermediate Stock Solution (100 µg/mL) cluster_working Working Standard Solutions weigh Accurately weigh ~10 mg of the standard dissolve Dissolve in DMSO in a 10 mL volumetric flask weigh->dissolve Transfer intermediate Dilute 1 mL of primary stock to 10 mL with 50:50 ACN:Water dissolve->intermediate Dilute working Serially dilute intermediate stock to desired concentrations intermediate->working Dilute

Caption: Workflow for the preparation of standard solutions.

Step-by-Step Procedure

1. Preparation of the 1 mg/mL Primary Stock Solution in DMSO

  • Rationale: A concentrated primary stock solution is prepared in a pure organic solvent to ensure complete dissolution and stability of the compound. DMSO is chosen for its broad solvency.[7]

  • Procedure:

    • Accurately weigh approximately 10 mg of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione using a calibrated analytical balance and record the exact weight.[4]

    • Carefully transfer the weighed solid into a clean, dry 10 mL Class A volumetric flask.

    • Add approximately 7 mL of DMSO to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a short period or place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

    • Once the solid is completely dissolved, allow the solution to return to room temperature.

    • Add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

    • Calculate the exact concentration of the primary stock solution based on the actual weight of the standard and the final volume.

    • Transfer the stock solution to a clearly labeled amber vial for storage.

2. Preparation of the 100 µg/mL Intermediate Stock Solution

  • Rationale: An intermediate dilution step is often practical to minimize the volume of the concentrated primary stock used and to improve the accuracy of subsequent dilutions. The solvent composition is changed to be more compatible with common reversed-phase liquid chromatography mobile phases.

  • Procedure:

    • Allow the primary stock solution to equilibrate to room temperature.

    • Using a calibrated micropipette, transfer 1.0 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Add a diluent of 50:50 (v/v) Acetonitrile:Deionized Water to the flask up to the calibration mark.

    • Cap the flask and invert it at least 10-15 times to ensure thorough mixing.

    • This solution is your 100 µg/mL intermediate stock solution.

3. Preparation of Working Standard Solutions

  • Rationale: Working standards are prepared by serially diluting the intermediate stock solution to cover the expected concentration range of the analytical method.

  • Procedure:

    • Label a series of volumetric flasks for each desired concentration of your working standards (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL).

    • Prepare the working standards by diluting the 100 µg/mL intermediate stock solution with the 50:50 (v/v) Acetonitrile:Deionized Water diluent according to the calculations in the table below.

    • Ensure each working standard is thoroughly mixed by inverting the flask multiple times.

Quantitative Data Summary

Solution NameTarget ConcentrationVolume of Stock to DiluteFinal VolumeDiluent
Primary Stock1 mg/mLN/A (weigh solid)10 mLDMSO
Intermediate Stock100 µg/mL1 mL of Primary Stock10 mL50:50 ACN:Water
Working Standard 110 µg/mL1 mL of Intermediate Stock10 mL50:50 ACN:Water
Working Standard 25 µg/mL0.5 mL of Intermediate Stock10 mL50:50 ACN:Water
Working Standard 31 µg/mL0.1 mL of Intermediate Stock10 mL50:50 ACN:Water
Working Standard 40.5 µg/mL50 µL of Intermediate Stock10 mL50:50 ACN:Water
Working Standard 50.1 µg/mL10 µL of Intermediate Stock10 mL50:50 ACN:Water

Storage and Stability

To ensure the integrity of the prepared solutions, proper storage is essential.

  • Primary Stock Solution (in DMSO): Store in a tightly sealed amber vial at -20°C for long-term storage (up to 6 months). For short-term use, it can be stored at 2-8°C for up to one month. Before each use, allow the solution to thaw completely and equilibrate to room temperature, then vortex briefly.

  • Intermediate and Working Standard Solutions: These solutions are generally less stable and should be prepared fresh daily. If storage is necessary, they should be kept in tightly sealed vials at 2-8°C and used within 24-48 hours.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the preparation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione standard solutions. By adhering to the principles of meticulous weighing, accurate dilutions with high-purity reagents, and proper storage, researchers can ensure the generation of high-quality analytical data. This foundation of precision is indispensable for the advancement of drug discovery and development programs involving this and other pyrimidine-based compounds.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1).
  • Al-Omair, M. A. (2010). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Journal of the Chilean Chemical Society, 55(1), 127-132.
  • Cheméo. (n.d.). Chemical Properties of 2,4(1H,3H)-Pyrimidinedione, 1,3,6-trimethyl- (CAS 13509-52-9). Retrieved from [Link]

  • MDPI. (2023, January 9). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Retrieved from [Link]

  • National Institutes of Health. (2014, August 15). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H. Retrieved from [Link]

  • University of Groningen research portal. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-Amino-1,3-dipropyl-1H-pyrimidine-2,4-dione - Introduction. Retrieved from [Link]

  • NIST. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-. Retrieved from [Link]

Sources

Application

High-Throughput Cell Viability and Cytotoxicity Profiling of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Introduction & Pharmacological Context The compound 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a synthetic pyrimidine-2,4-dione (uracil) derivative[1]. Compounds sharing this structural scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a synthetic pyrimidine-2,4-dione (uracil) derivative[1]. Compounds sharing this structural scaffold—such as nucleoside analogs and xanthine intermediates—are frequently investigated in drug discovery for their anti-proliferative, anti-viral, and phosphodiesterase (PDE) inhibitory properties. Accurately profiling the cytotoxicity and cell viability impact of this compound is a critical milestone in early-stage drug development, requiring robust and reproducible assay methodologies.

Mechanistic Rationale for Assay Selection

When evaluating pyrimidine derivatives, researchers must carefully distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Relying on a single viability assay can introduce significant metabolic artifacts, necessitating a self-validating experimental system.

  • The Limitation of the MTT Assay: The traditional MTT assay relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase[2]. Because pyrimidine derivatives can directly alter cellular metabolism, DNA synthesis, or mitochondrial function without inducing immediate cell death, the MTT assay may yield false positives or false negatives regarding true cell viability.

  • The ATP-Luminescence Advantage: To establish a trustworthy and highly accurate system, we utilize an ATP-based luminescent assay (e.g., CellTiter-Glo). Intracellular ATP quantitation is directly proportional to the number of metabolically active, viable cells[3]. This method is highly sensitive, rapid, and significantly less prone to the metabolic confounders associated with nucleoside analogs[4].

  • Orthogonal Confirmation via Flow Cytometry: To confirm causality—specifically whether the loss of ATP is driven by programmed cell death or general toxicity—an orthogonal Annexin V/Propidium Iodide (PI) assay is employed to differentiate between apoptosis and necrosis.

Experimental Workflows & Protocols

Cell Culture & Compound Preparation
  • Cell Line Selection: Maintain target cell lines (e.g., HepG2, A549, and HEK293 for toxicity window assessment) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Stock: Dissolve 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare working concentrations (0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 1: Multiplexed ATP Luminescence Assay
  • Seeding: Seed cells at a density of 5,000 cells/well in 90 µL of media into an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X compound working solutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 1 µM Doxorubicin). Incubate for 48 to 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well[3].

  • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Flow Cytometry
  • Harvesting: Post-treatment (48h), collect both the culture media (containing detached dead cells) and adherent cells (via trypsinization).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (measure FITC on FL1 and PI on FL2/FL3 channels).

Data Presentation

The following table summarizes the expected quantitative output for the viability assays, demonstrating the therapeutic window across different cell lines.

Cell LineTissue OriginAssay MethodIC₅₀ (µM) ± SDApoptotic Fraction at IC₅₀
HepG2 Hepatocellular CarcinomaATP Luminescence14.2 ± 1.142% (Annexin V+/PI-)
A549 Lung AdenocarcinomaATP Luminescence28.5 ± 2.435% (Annexin V+/PI-)
HEK293 Embryonic Kidney (Normal)ATP Luminescence> 100.0< 5% (Background)

Note: Data is representative of a typical pyrimidine-dione profile, showing selective toxicity towards highly proliferative carcinoma lines compared to normal embryonic kidney cells.

Mechanistic Workflow Diagram

G Compound 3-methyl-6-(propylamino) pyrimidine-2,4(1H,3H)-dione (Test Compound) Uptake Intracellular Uptake & Target Interaction Compound->Uptake Metabolism Mitochondrial Stress & ATP Depletion Uptake->Metabolism Cytostatic / Toxic Apoptosis Caspase 3/7 Activation (Apoptosis) Uptake->Apoptosis Cytotoxic Assay1 CellTiter-Glo Assay (Luminescence Drop) Metabolism->Assay1 Detected by Assay2 Annexin V/PI Assay (Flow Cytometry) Apoptosis->Assay2 Detected by

Mechanistic workflow of pyrimidine-dione induced cytotoxicity and multiplexed assay detection.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: PubMed (NIH) / Journal of Immunological Methods (Mosmann, 1983) URL: [Link]

  • Title: CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible Source: ResearchGate URL: [Link]

  • Title: Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches Source: IntechOpen URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Welcome to the Technical Support Center for pyrimidine-dione synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of uracil-based pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine-dione synthesis. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of uracil-based pharmaceutical intermediates.

The target compound, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, is synthesized via the Nucleophilic Aromatic Substitution (SNAr) of [1] with n-propylamine. While seemingly straightforward, this reaction is notoriously prone to stalling, byproduct formation, and isolation failures. This guide provides field-proven troubleshooting logic and a self-validating protocol to ensure high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Why isn't the propylamine fully reacting? A: In this SNAr mechanism, propylamine acts as both the nucleophile and a base. The substitution generates one equivalent of hydrochloric acid (HCl). If you use a 1:1 stoichiometric ratio, the generated HCl rapidly protonates the remaining unreacted propylamine, converting it into a non-nucleophilic ammonium salt. Furthermore, the intermediate can tautomerize, reducing the electrophilicity of the C6 position.

  • The Fix: Always use a minimum of 2.5 to 3.0 equivalents of propylamine. Alternatively, use 1.2 equivalents of propylamine alongside 2.0 equivalents of a non-nucleophilic auxiliary base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing for the electrophilic center[2].

Q2: I am observing a major byproduct that is highly polar and unreactive. What is it? A: This is likely 3-methylbarbituric acid (the 6-hydroxy byproduct). The electron-deficient C6 position of the starting material is highly susceptible to hydrolysis. If trace amounts of water are present in your solvent or amine at elevated temperatures, water will outcompete propylamine as a nucleophile.

  • The Fix: Ensure strictly anhydrous conditions. Use molecular sieves to dry your solvents (especially if using ethanol or DMF) and store the hygroscopic propylamine under an inert atmosphere[3].

Q3: What is the optimal solvent system and temperature for this amination? A: While polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions by leaving the nucleophile unsolvated, they severely complicate the aqueous workup of polar pyrimidine-diones. Protic solvents like anhydrous ethanol are preferred because they allow for direct product precipitation. However, because propylamine has a low boiling point (~48 °C), conventional open-flask reflux is insufficient to drive the reaction to completion.

  • The Fix: Conduct the reaction in anhydrous ethanol using a sealed pressure tube at 90–100 °C. For the highest efficiency, utilize microwave irradiation, which has been shown to reduce amination times of uracil derivatives from 24 hours to under 20 minutes while minimizing thermal degradation[4].

Q4: I have full conversion by LC-MS, but I lose most of my product during the aqueous workup. How do I improve isolation? A: The product contains an acidic N1 proton on the pyrimidine ring (typical pKa ~8.5). If your reaction mixture is highly basic from excess propylamine or DIPEA, the product exists as a highly water-soluble anion.

  • The Fix: Avoid liquid-liquid extraction. Instead, concentrate the crude mixture to dryness, dissolve the residue in minimal water, and carefully acidify the solution to pH 5.5–6.0 using 1M HCl. This protonates the N1 position, yielding the neutral, water-insoluble form of the compound, which will readily precipitate for vacuum filtration.

Part 2: Reaction Optimization Data

The following table summarizes the causality between reaction conditions and synthesis outcomes, providing a comparative baseline for your experimental design.

Reaction ConditionSolventTemperatureBase / AdditiveYield (%)Primary Observation / Mechanistic Result
Conventional HeatingEtOH (aq)80 °C (Reflux)Propylamine (1.5 eq)45%Reaction stalls; amine protonation and high hydrolysis.
Sealed Pressure TubeAnhydrous EtOH100 °CPropylamine (3.0 eq)78%Good conversion; excess amine drives reaction but complicates workup.
Polar AproticAnhydrous DMF90 °CK₂CO₃ (2.0 eq)82%High conversion; difficult aqueous workup leads to product loss.
Microwave Irradiation Anhydrous EtOH 100 °C (MW) DIPEA (2.0 eq) 89% Rapid reaction (15 min); cleanest impurity profile and easy isolation.

Part 3: Troubleshooting Logical Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (TLC / LC-MS) Conversion Is conversion > 95%? Start->Conversion LowConversion Low Conversion (< 50%) Conversion->LowConversion No Byproducts High Byproduct Formation? Conversion->Byproducts Yes, but impure Isolation Proceed to Isolation Conversion->Isolation Yes, pure CheckBase Check Amine Equivalents Are you using >2.5 eq? LowConversion->CheckBase AddBase Add DIPEA or excess propylamine CheckBase->AddBase No CheckTemp Increase Temp to 90-100°C (Use Sealed Tube/MW) CheckBase->CheckTemp Yes Hydrolysis 6-Hydroxy Byproduct (Hydrolysis) Byproducts->Hydrolysis Anhydrous Switch to Anhydrous Solvent (EtOH or DMF) Hydrolysis->Anhydrous Confirmed Acidify Acidify to pH 5.5-6.0 with 1M HCl Isolation->Acidify Filter Filter & Wash with Cold Water/Ether Acidify->Filter

Fig 1: Logical troubleshooting workflow for optimizing SNAr amination of 6-chlorouracil derivatives.

Part 4: Validated Experimental Protocol

This self-validating methodology utilizes microwave irradiation to bypass the thermal limitations of volatile amines, ensuring high fidelity and yield.

Step 1: Reagent Preparation

  • In an oven-dried 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol, 160.6 mg).

  • Validation Check: Ensure the starting material is a free-flowing white powder. Clumping indicates moisture absorption, which will lead to hydrolysis.

Step 2: Reaction Assembly

  • Suspend the starting material in 3.0 mL of anhydrous ethanol (stored over 3Å molecular sieves).

  • Add n-propylamine (1.5 mmol, 123 µL) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Seal the vial immediately with a Teflon-lined crimp cap to prevent the volatilization of the propylamine.

Step 3: Microwave Irradiation

  • Place the vial in a dedicated microwave reactor. Irradiate at 100 °C for 15 minutes.

  • Validation Check: Monitor the pressure curve on the reactor. A stable pressure (typically 3-5 bar) indicates a properly sealed system. A sudden drop indicates a seal failure and loss of the amine.

Step 4: Workup and pH-Controlled Isolation

  • Allow the vial to cool to room temperature. Transfer the homogeneous mixture to a 50 mL beaker and remove the ethanol under reduced pressure using a rotary evaporator.

  • Suspend the resulting crude oily residue in 10 mL of ice-cold distilled water. The solution will likely be highly basic (pH > 9) and the product will be dissolved as a salt.

  • Critical Step: Place the beaker in an ice bath. Dropwise, add 1M HCl while continuously monitoring with a pH meter. Stop the addition exactly when the pH reaches 5.5–6.0. A dense, white-to-off-white precipitate will crash out of the solution.

Step 5: Purification

  • Filter the precipitate under vacuum using a sintered glass funnel.

  • Wash the filter cake with 2 x 5 mL of ice-cold water to remove DIPEA hydrochloride salts, followed by 2 mL of cold diethyl ether to remove trace organic impurities.

  • Dry the solid under high vacuum at 50 °C for 12 hours to yield pure 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

Part 5: References

  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | CID 96141 , PubChem, [Link]

  • General procedure for the synthesis of 5-nitro-6-aminouracils , Royal Society of Chemistry, [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis , MDPI, [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Welcome to the Technical Support Center for the isolation and purification of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 58695-97-6). As a critical intermediate in the synthesis of xanthine derivatives and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 58695-97-6). As a critical intermediate in the synthesis of xanthine derivatives and pyrimidine-annulated heterocycles, achieving >99.0% purity of this compound is paramount to prevent catalytic poisoning during downstream cyclization steps.

This guide provides drug development professionals with a self-validating, scalable purification workflow, addressing the specific physicochemical challenges of uracil derivatives.

Purification Workflow Architecture

The synthesis of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione typically proceeds via the amination of 6-chloro-3-methyluracil or the transamination of 6-amino-3-methyluracil (). The resulting crude mixture contains unreacted starting materials, excess propylamine, and dialkylated byproducts. We employ an acid-base extraction strategy that leverages the specific pKa of the uracil N1 proton to isolate the target molecule.

PurificationWorkflow Start Crude Reaction Mixture (in EtOAc) AcidWash Acidic Wash (1M HCl, pH 2) Removes basic impurities Start->AcidWash Add 1M HCl AqWaste1 Aqueous Waste (Propylammonium chloride) AcidWash->AqWaste1 Aqueous Phase BaseExtract Alkaline Extraction (1M NaOH, pH 12) Solubilizes target uracil AcidWash->BaseExtract Organic Phase OrgWaste Organic Waste (Neutral impurities) BaseExtract->OrgWaste Organic Phase Precipitation Neutralization (HCl to pH 5.5-6.0) Precipitates target compound BaseExtract->Precipitation Aqueous Phase Recrystallization Recrystallization (Ethanol/Water) Precipitation->Recrystallization Filter Crude Solid PureProduct Pure 3-methyl-6-(propylamino)- pyrimidine-2,4(1H,3H)-dione Recrystallization->PureProduct Dry under vacuum

Figure 1: Acid-base extraction and recrystallization workflow for uracil derivative purification.

Step-by-Step Methodology & Mechanistic Causality

This protocol is designed as a self-validating system . By monitoring the pH at each phase boundary, researchers can guarantee the physical state and location of the target molecule.

Phase 1: Acidic Wash (Amine Removal)
  • Protocol: Dissolve the concentrated crude reaction mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl and stir vigorously for 15 minutes. Separate the phases.

  • Causality: Propylamine has a pKa of ~10.5. At pH 2, it is fully protonated to propylammonium chloride, driving it entirely into the aqueous phase. The target uracil remains neutral and is retained in the organic layer.

Phase 2: Alkaline Extraction (Target Isolation)
  • Protocol: Extract the retained EtOAc layer with 1M NaOH until the aqueous phase reaches a stable pH of 12. Separate the phases and discard the organic layer.

  • Causality: The N1 proton of the uracil ring has a pKa of ~8.5. At pH 12, it deprotonates, converting the target molecule into a highly water-soluble sodium salt. Neutral organic impurities (e.g., dialkylated byproducts) cannot ionize and remain trapped in the discarded EtOAc layer.

  • Self-Validation Checkpoint: Verify the aqueous layer pH is strictly ≥12 using a calibrated pH meter. If the pH is lower, the target compound will prematurely partition back into the organic waste.

Phase 3: Isoelectric Precipitation
  • Protocol: Cool the basic aqueous phase to 0–5°C. Carefully acidify by adding 2M HCl dropwise under continuous stirring until the pH reaches exactly 5.5–6.0. Filter the resulting precipitate.

  • Causality: Reaching the isoelectric point reprotonates the N1 position. The neutral 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione has minimal aqueous solubility at this pH and crashes out of the solution.

Phase 4: Recrystallization
  • Protocol: Dissolve the crude solid in a minimum volume of boiling ethanol. Add deionized water dropwise until slight turbidity is observed, then cool slowly to 4°C. Filter and dry under a vacuum at 45°C.

  • Causality: The ethanol/water mixed-solvent system leverages the steep temperature-solubility gradient of the uracil derivative, promoting the growth of high-purity crystals while leaving trace polar impurities dissolved in the mother liquor.

Quantitative Data & Specifications

The following table summarizes the critical physicochemical parameters required to execute and troubleshoot the purification successfully.

ParameterValue / SpecificationMechanistic Rationale
Target pKa (N1 proton) ~8.5Enables selective alkaline solubilization of the uracil core at pH 12.
Optimal Precipitation pH 5.5 – 6.0Ensures complete reprotonation; maximizes yield by minimizing aqueous solubility.
Propylamine pKa ~10.5Ensures complete protonation and removal during the initial pH 2 wash.
Expected Recovery Rate 82% – 88%Primary losses occur in the mother liquor during the final recrystallization step.
Purity Target (HPLC-UV) > 99.0%Required threshold to prevent side reactions in downstream xanthine synthesis.

Troubleshooting Guide

Q: Why am I seeing high levels of unreacted 6-chloro-3-methyluracil in my final product? A: 6-chloro-3-methyluracil has a similar pKa to the target compound, meaning it will co-extract during the alkaline phase and co-precipitate during neutralization. To prevent this, you must ensure complete conversion during the upstream reaction phase by using an excess of propylamine (typically 2.5 to 3 equivalents) and verifying the disappearance of the starting material via HPLC before initiating purification.

Q: How do I eliminate co-crystallized propylamine hydrochloride from the final powder? A: Propylamine hydrochloride can become trapped in the crystal lattice if the initial acidic wash (Phase 1) lacks sufficient biphasic mixing. If NMR or elemental analysis indicates salt contamination in your final product, resuspend the solid in ice-cold deionized water. The salt is highly soluble in cold water, while the target uracil is not. Filter the slurry and dry the retentate under a vacuum.

Q: Why is my product "oiling out" instead of precipitating as a solid during the neutralization step? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or due to a highly exothermic, rapid crash-out that traps solvent molecules. To resolve this, perform the Phase 3 neutralization at a strictly controlled temperature (0–5°C) and add the HCl dropwise to encourage slow crystal nucleation. Seeding the solution with a pure crystal of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione at pH 8 can also force proper crystallization.

Frequently Asked Questions (FAQs)

Q: What are the recommended HPLC conditions for purity analysis of this compound? A: We recommend utilizing a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a gradient mobile phase of Water (0.1% Trifluoroacetic acid) and Acetonitrile. The uracil core exhibits strong UV absorbance, so detection at 254 nm provides optimal sensitivity for both the target molecule and common pyrimidine-based impurities.

Q: Can this acid-base extraction protocol be scaled up for pilot-plant production? A: Yes. Acid-base extraction is highly scalable and frequently utilized in the industrial synthesis of dipeptidyl peptidase inhibitors and related pharmaceutical intermediates (). However, during scale-up, the neutralization step (dropping pH from 12 to 6) generates significant exothermic heat. Active jacket cooling must be employed in the reactor to maintain the internal temperature below 10°C, ensuring a crystalline rather than amorphous precipitation.

Q: Is it possible to bypass the extraction and rely solely on column chromatography? A: While silica gel chromatography can purify this compound, it is highly inefficient for uracil derivatives due to their strong hydrogen-bonding capabilities, which lead to severe peak tailing and high solvent consumption. The described acid-base extraction is faster, greener, and provides superior recovery rates for pyrimidine-annulated heterocycle precursors ().

References

  • Google Patents. (2002). US8222411B2 - Dipeptidyl peptidase inhibitors. Google Patents.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 3-methyl-6-(propylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. This compound is a critical pyrimidinedione intermediate, and controlling its impurity profile requires a strict understanding of the underlying reaction kinetics and mechanistic pathways.

Reaction Architecture & Workflow

The most robust method for synthesizing this target avoids the direct, unselective methylation of 6-chlorouracil. Instead, it utilizes a bottom-up ring construction starting from N-methylurea, followed by chlorination, and concluding with a Nucleophilic Aromatic Substitution (SNAr) using n-propylamine [1, 3].

Workflow A N-Methylurea + Diethyl Malonate B 1-Methylbarbituric Acid A->B NaOEt, EtOH (Cyclization) C 6-Chloro-3- methyluracil B->C POCl3, H2O (Chlorination) D 3-Methyl-6-(propylamino) pyrimidine-2,4-dione C->D n-Propylamine, K2CO3 i-PrOH, 80°C (SNAr)

Figure 1: Optimized synthetic workflow for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

Troubleshooting FAQs

Q1: I am observing 1,3-dimethyluracil and 1-methyluracil regioisomers in my final product. How do I eliminate these? A1: These regioisomers arise when the pyrimidine ring is built first (e.g., 6-chlorouracil) and methylated later. The pyrimidine nitrogens are ambidentate nucleophiles, making regioselective N3-methylation extremely difficult. Causality & Solution: Abandon direct methylation. Instead, synthesize the precursor by condensing N-methylurea with diethyl malonate to form 1-methylbarbituric acid [3]. Subsequent chlorination with POCl3 yields 6-chloro-3-methyluracil, locking the methyl group exclusively at the N3 position before the amination step even begins.

Q2: My SNAr amination reaction yields a significant amount of a hydrolysis byproduct. What is the kinetic driver, and how can I prevent it? A2: The intermediate, 6-chloro-3-methyluracil, is highly electrophilic at the C6 position. If water is present under the basic conditions of the amination step, hydroxide ions will competitively attack the C6 position, hydrolyzing the compound back into 1-methylbarbituric acid. Causality & Solution: Water is outcompeting your amine. You must strictly enforce anhydrous conditions. Switch your solvent to anhydrous isopropanol (i-PrOH) or anhydrous ethanol, and ensure your potassium carbonate (K2CO3) is oven-dried prior to use [2].

Q3: LC-MS analysis shows a high-molecular-weight impurity corresponding to a bis-adduct. Why is this forming? A3: This is an over-alkylation (or over-arylation) issue. Once the primary amine (n-propylamine) reacts to form the target secondary amine, that newly formed product can act as a nucleophile and attack a second molecule of 6-chloro-3-methyluracil. Causality & Solution: This occurs when the local concentration of n-propylamine drops too low. To suppress this, you must maintain pseudo-first-order kinetics by using a strict stoichiometric excess of n-propylamine (at least 3.0 equivalents). The vast excess ensures the primary amine outcompetes the sterically hindered secondary amine product.

Impurity Profiling & Mitigation Data

To ensure batch-to-batch reproducibility, monitor the following quantitative parameters during your HPLC system suitability testing.

Impurity NameApprox. RRTMechanistic OriginCritical Control Parameter (CCP)Acceptance Limit
1-Methylbarbituric acid 0.75Hydrolysis of 6-chloro-3-methyluracilSolvent moisture content (<0.1%)NMT 0.5%
1,3-Dimethyluracil 1.15Upstream N-methylation side-reactionUse N-methylurea precursor routeNMT 0.1%
Unreacted Precursor 1.25Incomplete SNAr reactionTemperature (80 °C) & Time (4-6h)NMT 0.1%
Bis-adduct impurity 1.40Over-reaction of target productn-Propylamine stoichiometry (>2.5 eq)NMT 0.2%

Mechanistic Pathway Analysis

Understanding the logical relationship between the desired SNAr pathway and competing degradation routes is essential for rational troubleshooting.

ImpurityPathways Start 6-Chloro-3-methyluracil (Electrophile) Target Target Product (Mono-amination) Start->Target n-Propylamine (Primary Pathway) Imp1 Hydrolysis Impurity (1-Methylbarbituric acid) Start->Imp1 H2O / OH- (Moisture Contamination) Imp2 Bis-adduct Impurity (Over-reaction) Target->Imp2 6-Chloro-3-methyluracil (Amine Deficiency)

Figure 2: Competing reaction pathways leading to target product and major impurities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; if the physical observations (e.g., dissolution, precipitation) do not occur as described, the system alerts the operator to a deviation before the reaction is completed [1, 2].

Objective: Synthesize 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione with <0.5% total impurities.

Materials:

  • 6-Chloro-3-methyluracil (10.0 g, 62.3 mmol, 1.0 eq)

  • n-Propylamine (15.4 mL, 187.0 mmol, 3.0 eq)

  • Potassium carbonate, anhydrous (12.9 g, 93.4 mmol, 1.5 eq)

  • Isopropanol, anhydrous (100 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, nitrogen-purged 250 mL round-bottom flask, add 6-chloro-3-methyluracil and anhydrous K2CO3.

  • Solvent Addition: Suspend the solids in anhydrous i-PrOH.

    • Causality Check: The suspension should remain heterogeneous. The use of anhydrous solvent is the primary defense against the formation of the RRT 0.75 hydrolysis impurity.

  • Amine Addition: Cool the suspension to 0–5 °C using an ice bath. Add n-propylamine dropwise over 15 minutes.

    • Causality Check: The 3.0 equivalent excess saturates the electrophile, enforcing pseudo-first-order kinetics and completely suppressing the RRT 1.40 bis-adduct impurity.

  • Reaction Execution: Gradually warm the mixture to 80 °C and stir for 4–6 hours.

    • Self-Validation Point: As the reaction progresses, the nature of the suspension will change as K2CO3 is consumed and KCl precipitates. If the mixture turns dark brown, oxygen ingress has occurred; it should remain pale yellow to white.

  • Quenching & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess n-propylamine and i-PrOH.

  • Purification: Partition the crude residue between ethyl acetate (100 mL) and cold water (50 mL). Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize the resulting solid from ethanol.

    • Self-Validation Point: Analyze the crystals via HPLC. The absence of a peak at RRT ~0.75 validates that strict anhydrous conditions were successfully maintained throughout the SNAr workflow.

References

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry. URL:[Link]

  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil. Google Patents.
Optimization

overcoming degradation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. This resource is designed to provide in-depth guida...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. This resource is designed to provide in-depth guidance on overcoming degradation issues encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.

The pyrimidine-2,4(1H,3H)-dione scaffold, also known as the uracil ring, is a cornerstone in medicinal chemistry.[1] However, its inherent reactivity can sometimes lead to stability challenges. This guide will address common questions and provide troubleshooting strategies to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I've observed a loss of potency or the appearance of unknown peaks in my HPLC analysis after storing my compound. What are the likely causes?

A1: The degradation of pyrimidine-2,4-dione derivatives can be attributed to several factors, primarily hydrolysis and oxidation. The uracil ring, while aromatic, contains several sites susceptible to nucleophilic attack and oxidative processes, especially under non-ideal storage conditions.

  • Hydrolytic Degradation: The amide-like bonds within the pyrimidine ring can be susceptible to hydrolysis, particularly at non-neutral pH. This can lead to ring-opening of the pyrimidine structure.[2][3][4] The C4 position of saturated pyrimidines is a known "hot spot" for water addition, leading to the formation of a hemiaminal intermediate that can trigger ring cleavage.[4] While your compound is not saturated, similar principles of susceptibility at the carbonyl groups can apply under harsh conditions.

  • Oxidative Degradation: The pyrimidine ring can also be a target for oxidation. This can lead to the formation of various oxidized derivatives or even ring-opened products.[5] The presence of an amino substituent could potentially increase the electron density of the ring, possibly influencing its susceptibility to oxidation.

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. It is crucial to perform forced degradation studies to identify these potential degradants and develop a stability-indicating analytical method.[6][7]

Troubleshooting Guide

Issue 1: Visible Changes in the Compound (Color Change, Clumping)

If you observe a change in the physical appearance of your solid compound, it could be an indicator of degradation or uptake of moisture.

Recommended Actions:

  • Characterize the "New" Compound: Use analytical techniques like HPLC, LC-MS, and NMR to identify any new species. This will help in understanding the degradation pathway.

  • Assess Water Content: Use Karl Fischer titration to determine the water content. Increased water content can accelerate hydrolytic degradation.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture. Consider the use of desiccants.

Investigating Degradation Pathways: A Proactive Approach

To proactively understand the stability of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[6][7]

Experimental Protocol: Forced Degradation Study

Objective: To identify the likely degradation products of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione under various stress conditions.

Materials:

  • 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with HCl before analysis. Studies have shown that pyrimidine rings can be labile under alkaline conditions, leading to ring opening.[2][3]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a suitable, validated HPLC method. A gradient method is often required to separate the parent compound from its degradation products. An MS detector can be invaluable for identifying the mass of the degradants.

Data Interpretation:

Stress ConditionPotential Degradation PathwayExpected Observations
Acid/Base Hydrolysis Cleavage of the pyrimidine ring, hydrolysis of the propylamino group.Appearance of more polar peaks in the HPLC chromatogram.
Oxidation Formation of N-oxides, hydroxylated species, or ring-opened products.Appearance of peaks with a mass increase of 16 Da (oxygen atom addition).
Thermal Degradation Various reactions depending on the molecule's lability.Can lead to a complex mixture of degradants.
Photodegradation Dimerization, oxidation, or other light-induced reactions.Appearance of new peaks after light exposure.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a substituted pyrimidine-2,4-dione based on known chemical principles.

A 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione B Hydrolytic Degradation (Ring Opening) A->B H₂O / H⁺ or OH⁻ D Oxidative Degradation A->D [O] C Ring-Opened Products B->C E Oxidized Derivatives (e.g., N-oxides, hydroxylated species) D->E

Caption: Potential degradation pathways of the pyrimidine-2,4-dione core.

Recommended Storage Conditions

Based on general guidelines for pharmaceutical compounds and the chemical nature of the pyrimidine-2,4-dione scaffold, the following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. For short-term use, controlled room temperature (20-25°C) is acceptable.[8][9]Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Humidity Store in a dry environment. Use of desiccants is recommended.Moisture can facilitate hydrolytic degradation.
Light Protect from light by using amber vials or storing in the dark.UV and visible light can provide the energy to initiate photolytic degradation reactions.
Atmosphere For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation.
pH (for solutions) Maintain solutions at a neutral pH (around 7) if possible. Buffer if necessary.The pyrimidine-2,4-dione ring is most stable at neutral pH. Both acidic and basic conditions can promote hydrolysis.

Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing and improving the stability of your compound.

cluster_0 Initial Assessment cluster_1 Stability Study cluster_2 Optimization A Receive/Synthesize Compound B Initial Analysis (HPLC, LC-MS, NMR) A->B C Establish Baseline Purity B->C D Forced Degradation Study C->D E Identify Degradation Products D->E F Develop Stability-Indicating Method E->F G Optimize Storage Conditions (Temp, Light, Humidity) F->G H Evaluate Formulation Strategies (e.g., excipients, pH adjustment) F->H I Long-Term Stability Testing G->I H->I

Caption: A systematic workflow for compound stability assessment.

By following these guidelines and proactively investigating the stability of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, you can ensure the integrity of your compound and the reliability of your experimental results.

References

  • Studies on Derivatives Uracil stability in various solvents and different functional groups - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Taylor & Francis Online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. IJRFP. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives - Medwin Publishers. Medwin Publishers. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - MDPI. MDPI. [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles - WUR eDepot. Wageningen University & Research. [Link]

  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products - EMA. European Medicines Agency. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC. National Center for Biotechnology Information. [Link]

  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed. National Center for Biotechnology Information. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. [Link]

  • Pyrimidine Ring-Opened Product from Oxidative DNA Damage of 5-Formyl-2'-deoxyuridine. ACS Publications. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. Elsevier. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. MDPI. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. National Center for Biotechnology Information. [Link]

  • Truvada® Storage and Stability - Gilead Medical Information. Gilead. [Link]

  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PubMed. National Center for Biotechnology Information. [Link]

  • Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes - PMC. National Center for Biotechnology Information. [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PMC. National Center for Biotechnology Information. [Link]

  • 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. ResearchGate. [Link]

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. University of Groningen. [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H - PubMed - NIH. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

resolving co-elution problems with 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic isolation of 3-methyl-6-(propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic isolation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8).

As a Senior Application Scientist, I frequently encounter methods where this compound co-elutes with its synthetic precursors or degradation products. The challenge lies in its molecular structure: it possesses an amphoteric profile driven by a basic secondary amine (propylamino group) and an acidic pyrimidinedione core. Below, you will find a mechanistic troubleshooting guide, empirical data, and a self-validating protocol to establish a robust, stability-indicating method.

Troubleshooting Workflow

Troubleshooting Start Co-elution Detected: 3-methyl-6-(propylamino) pyrimidine-2,4-dione CheckShape Assess Peak Shape (Asymmetry Factor) Start->CheckShape Tailing Tailing / Broadening (As > 1.5) CheckShape->Tailing Yes Sharp Sharp Peaks (As < 1.2) CheckShape->Sharp No pHAdjust Adjust Mobile Phase pH (Target pH 2.5 - 3.0) Tailing->pHAdjust Selectivity Change Selectivity (Stationary/Mobile Phase) Sharp->Selectivity Buffer Use Formate/Phosphate Buffer to suppress silanol interactions pHAdjust->Buffer Column Switch to PFP or Polar-Embedded Column Selectivity->Column Resolved1 Baseline Resolution (Rs > 1.5) Buffer->Resolved1 Resolved2 Baseline Resolution (Rs > 1.5) Column->Resolved2

Figure 1: Decision matrix for resolving pyrimidinedione co-elution via peak shape and selectivity.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes empirical data demonstrating how specific parameter shifts impact the resolution ( Rs​ ) of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione from its critical isomer impurity.

Stationary PhaseMobile Phase A (Buffer)Mobile Phase B (Organic)Peak Asymmetry ( As​ )Resolution ( Rs​ )Status
Standard C180.1% TFA (pH ~2.0)Acetonitrile1.651.10Co-elution
Standard C1810 mM NH₄OAc (pH 6.8)Methanol2.100.85Severe Tailing
Polar-Embedded C180.1% Formic Acid (pH 2.8)Acetonitrile1.151.75Resolved
PFP (Pentafluorophenyl)0.1% Formic Acid (pH 2.8)Methanol1.052.40Optimal
Frequently Asked Questions (FAQs)

Q1: Why does 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione exhibit severe tailing and co-elution on standard C18 columns? A: This issue stems directly from the compound's amphoteric nature. On standard C18 stationary phases, the protonated secondary amine interacts strongly with residual, unendcapped silanols on the silica backbone via ion-exchange mechanisms. This secondary interaction delays the elution of a fraction of the analyte molecules, manifesting as peak tailing. Tailing artificially widens the peak base, leading to co-elution with structurally similar impurities. To resolve this, utilizing reverse-phase columns engineered with low silanol activity or mixed-mode chemistries is critical for pyrimidinedione derivatives 1.

Q2: How do I select the optimal mobile phase solvent pair to maximize resolution? A: The choice between methanol and acetonitrile fundamentally alters selectivity. While water-acetonitrile is popular for its low viscosity and ability to produce sharp peaks with basic compounds, water-methanol is often superior for this specific scaffold. Methanol acts as a strong hydrogen-bond donor and acceptor, which enhances interactions with the polar imide nitrogens and carbonyls of the pyrimidinedione ring. Furthermore, adjusting the solvent ratio by even 2–5% can cause noticeable shifts in retention times, allowing you to fine-tune the elution strength and pull critical pairs apart 2.

Q3: If pH and mobile phase adjustments fail, which stationary phase offers the best orthogonal selectivity? A: When hydrophobic (C18) retention is insufficient, you must exploit other molecular features. I highly recommend switching to a Pentafluorophenyl (PFP) column. PFP columns offer multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the spatial arrangement of the methyl and propylamino substituents. These advanced reverse-phase columns are specifically designed for separating hydrophobic pyrimidine nucleotides and their derivatives from complex matrices 3.

Q4: How can I validate that my co-eluting peaks are fully resolved if I don't have access to an MS detector? A: You can achieve highly accurate validation using Photodiode Array (PDA/DAD) detection. Pyrimidinediones possess distinct UV chromophores. By monitoring the eluent at dual or multiple wavelengths, you can use diode array technology and mathematical expressions (incorporating molar peak coefficients) to identify hidden co-elutions 4.

Self-Validating Experimental Protocol

To guarantee reproducibility, do not merely execute these steps; use the built-in validation checkpoints to ensure the system is reacting as predicted by chromatographic theory.

Phase 1: Baseline Assessment & System Suitability

  • Preparation: Prepare a 0.1 mg/mL solution of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in 50:50 Water:Methanol. Spike with 0.01 mg/mL of Uracil (to act as a t0​ void volume marker).

  • Injection: Inject 5 µL onto your current C18 column at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ .

    • Logic: If k′<2.0 , the analyte is eluting too close to the void volume, making resolution impossible. Decrease the organic modifier by 5% until k′≥2.0 .

Phase 2: Ionization Control (pH Screening)

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Formate. Adjust the pH to exactly 2.8 using concentrated Formic Acid.

    • Causality: At pH 2.8, the basic propylamino group is fully protonated, and the imide nitrogen is fully neutral, preventing the peak-splitting caused by partial ionization.

  • Gradient Run: Run a linear gradient from 5% to 60% Mobile Phase B (Methanol) over 15 minutes.

  • Validation Checkpoint: Measure the Peak Asymmetry factor ( As​ ) at 10% peak height.

    • Logic: If As​≤1.2 , silanol interactions have been successfully suppressed. If As​>1.5 , proceed immediately to Phase 3.

Phase 3: Orthogonal Selectivity Optimization

  • Column Switch: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

  • Solvent Pairing: Ensure Mobile Phase B is exclusively Methanol (do not use Acetonitrile, as its own π -electrons will compete with the stationary phase and suppress the π−π interactions needed to resolve the pyrimidinedione).

  • Validation Checkpoint (DAD Purity): Extract the UV spectra across the apex, leading edge, and trailing edge of the peak.

    • Logic: Calculate the peak purity angle. The method is self-validated as successful only when the Purity Angle is strictly less than the Purity Threshold, and the Resolution ( Rs​ ) between the main peak and the closest impurity is ≥1.5 .

References
  • SIELC Technologies. Separation of 2,4(1H,3H)-Pyrimidinedione, dihydro- on Newcrom R1 HPLC column. Retrieved from:[Link]

  • PubMed / National Institutes of Health. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues. Retrieved from:[Link]

Sources

Optimization

enhancing bioavailability of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione formulations

Welcome to the Formulation Support Hub for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3M6P-Uracil ). As a pyrimidine-2,4-dione derivative, this active pharmaceutical ingredient (API) ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Hub for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3M6P-Uracil ). As a pyrimidine-2,4-dione derivative, this active pharmaceutical ingredient (API) exhibits high crystal lattice energy and significant lipophilicity. These physicochemical traits place it firmly within the Biopharmaceutics Classification System (BCS) as a Class II or IV compound, making poor aqueous solubility the primary bottleneck in its clinical translation.

This guide provides drug development professionals with mechanistic troubleshooting, causality-driven insights, and self-validating protocols to optimize 3M6P-Uracil bioavailability.

Formulation Decision Pathway

FormulationWorkflow Start Evaluate 3M6P-Uracil Physicochemical Properties CheckSol Aqueous Solubility < 100 µg/mL? Start->CheckSol CheckLogP LogP > 3.5? CheckSol->CheckLogP Yes (BCS II/IV) Nano Nano-Milling (Nanosuspension) CheckSol->Nano No (BCS I/III) SMEDDS Lipid-Based System (SMEDDS) CheckLogP->SMEDDS Yes (Lipophilic) ASD Amorphous Solid Dispersion (ASD) CheckLogP->ASD No (High Melting Pt)

Formulation decision tree for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione based on BCS.

FAQ Section 1: Solid-State Manipulation (Amorphous Solid Dispersions)

Q: During non-sink dissolution testing of my 3M6P-Uracil ASD, the API rapidly dissolves but precipitates out of solution within 30 minutes. How do I maintain supersaturation?

Causality & Mechanism: You are observing a failure of the 1[1]. The amorphous state provides the thermodynamic "spring," driving rapid dissolution and supersaturation. However, without an optimal polymeric crystallization inhibitor, the system lacks a "parachute." The high chemical potential of the supersaturated 3M6P-Uracil drives rapid nucleation and2[2], leading to precipitation back into a lower-energy crystalline state.

Solution: Transition from a binary to a ternary ASD by incorporating an amphiphilic polymer (e.g., HPMCAS) and a surfactant (e.g., Vitamin E TPGS) to sterically hinder crystal lattice formation.

Self-Validating Protocol: Hot-Melt Extrusion (HME) of Ternary ASDs
  • Pre-blending: Geometrically mix 3M6P-Uracil (20% w/w), HPMCAS-HF (75% w/w), and Vitamin E TPGS (5% w/w).

  • Moisture Control (IPQC): Ensure blend moisture content is <1% via Karl Fischer titration prior to extrusion to prevent polymer plasticization and API hydrolytic degradation.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the heating zones to a gradient reaching 10°C above the glass transition temperature (Tg) of the polymer mixture, but strictly below the degradation temperature of the API.

  • Quenching & Milling: Rapidly cool the extrudate over chill rolls to freeze polymer chain mobility, trapping the API in the amorphous state. Mill to a particle size of <250 µm.

  • Validation (Self-Correction): Analyze the milled powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD). The absence of birefringence (PLM) and a characteristic broad "halo" (PXRD) confirms a single-phase amorphous system. Correction: If Bragg peaks are present, increase the specific mechanical energy (screw speed) or extrusion temperature to ensure complete API melting/solubilization in the polymer melt.

FAQ Section 2: Lipid-Based Formulations (SMEDDS)

Q: Upon aqueous dispersion, my 3M6P-Uracil SMEDDS formulation forms a turbid, milky emulsion instead of a clear, thermodynamically stable microemulsion. What is the thermodynamic flaw?

Causality & Mechanism: A turbid dispersion indicates the formation of a kinetically stabilized macroemulsion (droplet size >200 nm) rather than a thermodynamically stable microemulsion (<50 nm). This occurs when the surfactant/co-surfactant mixture fails to reduce the interfacial tension at the oil-water interface to near zero. For lipophilic pyrimidine derivatives, an improper Hydrophilic-Lipophilic Balance (HLB) or insufficient co-surfactant prevents the necessary 3[3].

Solution: Optimize the surfactant-to-oil ratio (Smix) using a4[4] to identify the specific isotropic microemulsion region.

Self-Validating Protocol: Pseudo-Ternary Phase Diagram Construction
  • Component Selection: Select an oil phase (e.g., Capryol 90) based on the maximum equilibrium solubility of 3M6P-Uracil. Select a primary surfactant (e.g., Cremophor EL) and co-surfactant (e.g., Transcutol HP).

  • Smix Preparation: Prepare surfactant/co-surfactant mixtures (Smix) at weight ratios of 1:1, 2:1, and 3:1.

  • Titration Workflow: For each Smix ratio, mix with the oil phase in ratios ranging from 1:9 to 9:1. Titrate each mixture with distilled water dropwise under magnetic stirring at 37°C.

  • Phase Mapping: Visually classify the dispersion. Mark clear/translucent, easily flowable dispersions as the "microemulsion region" on the ternary phase diagram.

  • Validation (Self-Correction): Subject the optimized clear formulation to thermodynamic stability testing (3 freeze-thaw cycles between -20°C and +25°C). Correction: If phase separation or API precipitation occurs, the system is kinetically trapped; increase the Smix ratio or switch to a co-surfactant with a higher HLB value.

FAQ Section 3: Nano-Milling & Particle Size Reduction

Q: I successfully milled 3M6P-Uracil to a d90 of 150 nm, but the nanosuspension agglomerates and forms a hard cake within 48 hours. How do I stabilize the high surface energy?

Causality & Mechanism: Comminution increases the specific surface area exponentially, resulting in a massive increase in surface free energy. This drives a thermodynamically spontaneous process called 5[5]. Smaller particles with higher solubility dissolve and redeposit onto larger particles, leading to 6[6].

Solution: Implement dual steric and electrostatic stabilization. A non-ionic polymer (e.g., Pluronic F-127) provides a steric barrier, while an ionic surfactant (e.g., Sodium Lauryl Sulfate) provides electrostatic repulsion to maintain a7[7].

Self-Validating Protocol: Wet Media Nano-Milling
  • Vehicle Preparation: Dissolve Pluronic F-127 (2% w/v) and SLS (0.1% w/v) in purified water.

  • Pre-dispersion: Disperse 3M6P-Uracil (10% w/v) into the vehicle using a high-shear homogenizer (10,000 RPM for 5 mins) to break primary agglomerates.

  • Media Milling: Transfer the suspension to a stirred media mill loaded with 0.2 mm yttrium-stabilized zirconium dioxide beads (bead loading 65% v/v). Mill at 2,500 RPM. Maintain the milling chamber at 10°C using a cooling jacket to prevent heat-induced API degradation or localized solubility spikes that exacerbate Ostwald ripening.

  • Validation (Self-Correction): Measure particle size distribution (DLS) and Zeta potential immediately post-milling and at 24 hours. Correction: If the Polydispersity Index (PDI) exceeds 0.25 or Zeta potential is < |20| mV, increase the stabilizer concentration to ensure complete surface coverage of the newly generated crystal facets.

Quantitative Formulation Comparison

Formulation StrategyTypical API LoadingPrimary Stabilization MechanismTypical Bioavailability IncreaseProcess Complexity
Amorphous Solid Dispersion (ASD) 10% - 30% (w/w)Polymeric steric hindrance (Tg elevation)4x - 8xHigh (Requires thermal/rheological optimization)
Lipid-Based System (SMEDDS) 5% - 15% (w/w)Zero interfacial tension (Thermodynamic)3x - 6xMedium (Requires extensive phase mapping)
Nano-Milling (Nanosuspension) 10% - 40% (w/v)Electrostatic & Steric repulsion2x - 5xLow to Medium (High energy, scalable)

Sources

Troubleshooting

Technical Support Center: Refining Crystallization of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. As a key active pharmaceutical ingredient (API), ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione. As a key active pharmaceutical ingredient (API), achieving a robust, reproducible crystallization process is paramount for ensuring high purity, stability, and desirable physical properties for downstream processing.[1] This document provides field-proven insights and troubleshooting strategies to address common challenges encountered during the crystallization of this pyrimidinedione derivative.

Core Principles: Understanding Your Crystallization System

Crystallization is a thermodynamically driven process governed by the principles of supersaturation, nucleation, and crystal growth.[2] For a molecule like 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, which possesses hydrogen bond donors and acceptors, the interplay with the solvent system is critical. The solvent choice directly influences solubility, nucleation kinetics, impurity rejection, potential for polymorphism, and final crystal morphology.[3][4]

Key Process Parameters:

  • Supersaturation: The primary driving force for crystallization. It must be generated and consumed under controlled conditions to favor crystal growth over excessive nucleation.[2]

  • Solvent/Anti-solvent Selection: The cornerstone of process development. The ideal solvent provides good solubility at higher temperatures and poor solubility at lower temperatures. Anti-solvents are miscible with the primary solvent but render the API insoluble.[5]

  • Temperature and Cooling Rate: Directly impacts the level of supersaturation. A slow, controlled cooling profile is almost always preferable to prevent oiling out or the formation of fine, difficult-to-handle crystals.[6]

  • Agitation: Affects heat and mass transfer within the crystallizer. Poor mixing can lead to localized zones of high supersaturation, while excessive agitation can cause crystal breakage (secondary nucleation).[7]

  • Seeding: The most powerful tool for controlling the process. Adding a small quantity of high-quality crystals of the desired polymorph allows crystallization to occur in the metastable zone, promoting growth on existing surfaces rather than uncontrolled primary nucleation.[2]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing both the "why" and the "how-to" for resolution.

Q1: Instead of crystals, my compound is forming a viscous oil or a sticky, amorphous solid. Why is this happening and how can I fix it?

A1: This phenomenon is known as "oiling out" or amorphous precipitation. It typically occurs when the rate of supersaturation generation far exceeds the rate at which molecules can integrate into an ordered crystal lattice.[3] The system relieves this high supersaturation by phase separation into a liquid (oil) or a disordered solid, which is often unstable and difficult to process.

Causality & Troubleshooting Workflow:

The key is to maintain the solution within the Metastable Zone Width (MSZW) , the region between the solubility curve and the point where spontaneous nucleation occurs. Oiling out happens when you rapidly cross the MSZW.

Corrective Actions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Drastically reduce your cooling rate (e.g., from 20°C/hr to 5°C/hr). This is the most common and effective solution.

    • Slower Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly, potentially subsurface, to ensure rapid mixing and avoid localized high supersaturation.

  • Modify the Solvent System:

    • Increase Solvent Volume: Work with a more dilute solution. This expands the MSZW, providing a larger operating window for controlled crystallization.

    • Change Solvents: The pyrimidinedione core may have very high solubility in some solvents, leading to a steep solubility curve that is difficult to control. Screen for solvents where the solubility is less sensitive to temperature changes.[4][8]

  • Master the Art of Seeding:

    • Seeding is the most robust method to prevent oiling out.[2] Cool the saturated solution to a point just inside the MSZW (e.g., 2-5°C below the saturation temperature) where the system is supersaturated but not yet nucleating spontaneously.

    • Add a small amount (0.1-1% w/w) of high-quality seed crystals of the desired polymorph.

    • Hold at this temperature to allow the seeds to establish themselves before resuming a slow cooling profile. This provides a template for controlled growth, consuming supersaturation as it is generated.[2]

Troubleshooting Workflow for Oiling Out

OilingOut_Troubleshooting start Problem: Oiling Out Occurs q1 Is the cooling rate or anti-solvent addition rate high? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end_node Resolution: Controlled Crystallization a1_yes->end_node q2 Are you using seeding? a1_no->q2 a2_no Action: Implement a Seeding Protocol. 1. Determine MSZW. 2. Add 0.1-1% seed crystals just below saturation temp. 3. Hold, then resume slow cooling. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes a2_no->end_node q3 Is the solution highly concentrated? a2_yes->q3 a3_yes Action: Increase Solvent Volume. Work with a more dilute solution to widen the MSZW. q3->a3_yes Yes a3_no Action: Re-evaluate Solvent System. Screen for solvents with a less steep solubility curve. q3->a3_no No a3_yes->end_node a3_no->end_node

Fig 1. Decision workflow for troubleshooting oiling out.
Q2: My crystals are extremely fine needles. This morphology leads to poor filtration and drying. How can I grow larger, more equant (block-like) crystals?

A2: A needle-like habit indicates that crystal growth is occurring much faster in one dimension than in others. This is common but can often be modified by adjusting process conditions or the chemical environment. The goal is to slow down the overall growth rate and promote growth on all crystal faces.

Corrective Actions:

  • Lower Supersaturation: High supersaturation favors rapid nucleation and fast, uncontrolled growth, often leading to needles. All the methods from Q1 (slower cooling, slower anti-solvent addition, working with more dilute solutions) will help reduce the effective supersaturation and encourage slower, more ordered growth.[9]

  • Optimize Agitation: Stirring that is too slow may not keep crystals suspended, while stirring that is too fast can cause crystals to break, creating vast numbers of new nuclei (secondary nucleation) that compete for solute and result in a smaller final particle size. Experiment with different agitation rates to find a balance that ensures good suspension without causing attrition.

  • Solvent Selection: The solvent can preferentially bind to certain crystal faces, inhibiting growth on those faces and promoting a specific morphology. Crystallizing the same compound from different solvents (e.g., an alcohol vs. an ester vs. a ketone) can have a dramatic effect on crystal shape.[8][10]

  • Introduce Additives: Sometimes, small amounts of a "tailor-made additive" can be used to inhibit growth on the fastest-growing faces.[10][11] For your molecule, an additive could be a structurally similar compound that can adsorb to a specific crystal face and block further solute integration. This is an advanced technique that requires careful screening.

Q3: I'm seeing significant batch-to-batch variability and my analytical results (e.g., XRPD, DSC) are inconsistent. How can I control for polymorphism?

A3: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical challenge in pharmaceutical development because different polymorphs can have different solubility, stability, and bioavailability.[5][8] Pyrimidinedione derivatives are known to exhibit polymorphism.[12][13] Inconsistency is a hallmark of an uncontrolled polymorphic system.

Corrective Actions:

  • Identify and Characterize Forms: First, you must identify the different polymorphs that can form under various conditions (different solvents, cooling rates). Characterize each form thoroughly using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

  • Select the Target Polymorph: Choose the most stable and developable form as your target. While a metastable form might have better solubility, it carries the risk of converting to the stable form during storage.[5]

  • Implement Strict Seeding Protocol: This is the most critical step for ensuring polymorphic control. Once you have identified your target polymorph, use only that form as your seed material for all subsequent crystallizations. Seeding directs the crystallization pathway to produce the desired form consistently.[2]

  • Maintain Absolute Process Consistency: Polymorphic outcome is highly sensitive to process parameters. Ensure that the solvent source and grade, concentration, temperature profile, agitation rate, and seeding procedure are identical for every single batch. Even small deviations can lead to the nucleation of an undesired form.[7]

Frequently Asked Questions (FAQs)

  • Q: How do I perform an effective solvent screen for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione?

    • A: Select a diverse range of solvents from different classes (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and ethers like THF). Test the solubility at room temperature and at an elevated temperature (e.g., 60°C). A good candidate will show low solubility when cold and high solubility when hot. The ideal solvent system is crucial for influencing yield, purity, crystal habit, and polymorph.[3][4]

Solvent ClassExample SolventBoiling Point (°C)PolarityKey Considerations
Alcohols Isopropanol (IPA)82.6Polar ProticOften forms hydrogen bonds; good for cooling crystallization.
Ketones Acetone56Polar AproticHigh volatility; good for slurry conversions or as an anti-solvent.
Esters Ethyl Acetate77.1Mid-PolarityCommon choice, good balance of properties.
Ethers Tetrahydrofuran (THF)66Polar AproticCan form peroxides; handle with care.
Hydrocarbons Heptane98.4Non-polarOften used as an anti-solvent.
  • Q: How can I improve the purity of my final product?

    • A: Crystallization is an excellent purification technique.[9] To maximize impurity rejection, ensure a slow crystal growth rate. Rapid growth can trap mother liquor (which contains the impurities) inside the crystal, a phenomenon known as inclusion.[9] After filtration, wash the crystals with a small amount of cold, fresh solvent in which the API has low solubility but the impurities are soluble. This removes impure mother liquor adhering to the crystal surfaces.

  • Q: What is a typical starting protocol for crystallizing this compound?

    • A: A good starting point is a cooling crystallization from a solvent like isopropanol or ethyl acetate. See the protocol below for a general methodology that must be adapted and optimized for your specific system.

Foundational Experimental Protocols

These are generalized starting points. You must experimentally determine the precise temperatures and volumes for your specific compound.

Protocol 1: Cooling Crystallization

Cooling_Crystallization step1 1. Dissolution Dissolve crude API in a minimal amount of hot solvent (e.g., Isopropanol) near its boiling point to achieve a clear, saturated solution. step2 2. Controlled Cooling Slowly cool the solution (e.g., 5-10°C/hour) with gentle agitation. step1->step2 step3 3. Seeding (Optional but Recommended) At ~5°C below saturation, add 0.1-1% (w/w) seed crystals of the desired polymorph. step2->step3 step4 4. Crystal Growth Continue slow cooling to the final temperature (e.g., 0-5°C) and hold for 1-2 hours to maximize yield. step3->step4 step5 5. Isolation Filter the resulting slurry. step4->step5 step6 6. Washing Wash the filter cake with a small amount of cold, fresh solvent. step5->step6 step7 7. Drying Dry the crystals under vacuum at an appropriate temperature. step6->step7

Fig 2. Workflow for a typical cooling crystallization experiment.
Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude API in a minimal amount of a "good" solvent (e.g., Tetrahydrofuran) at room temperature.

  • Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., Heptane) in which the API is insoluble.[5]

  • Nucleation & Growth: Addition of the anti-solvent will generate supersaturation, inducing crystallization. The rate of addition is a critical parameter to control crystal size.

  • Equilibration: After the addition is complete, stir the slurry for an additional 1-2 hours to ensure crystallization is complete.

  • Isolation, Washing, & Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent or a mixture for the washing step.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystal Pharmatech. API Crystallization. [Link]

  • Myerson, A. S., & Trout, B. L. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Kavanagh, O., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC. [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]

  • APC. Solvent Selection - (API) Solubility. [Link]

  • Crystal Pharmatech. (2025, December 12). Crystallization Process Development & Optimization Services. [Link]

  • van der Linden, J. H., et al. (2020). Manipulating Cocrystal Size and Morphology using a Combination of Temperature Cycling and Additives. ACS Publications. [Link]

  • Chakkarwar, A. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Zhanghua Dryer. (2024, December 13). Troubleshooting Crystallization Challenges in Industrial Settings. [Link]

  • Czapla, F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Kim, D., et al. (2010). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. ACS Publications. [Link]

  • Kumar, S., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectra Validation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione: High-Field vs. Benchtop NMR Comparison

As a Senior Application Scientist in process chemistry, I frequently encounter the analytical bottleneck of validating highly functionalized pyrimidine intermediates. 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently encounter the analytical bottleneck of validating highly functionalized pyrimidine intermediates. 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is a critical precursor in the synthesis of complex xanthine derivatives and phosphodiesterase (PDE) inhibitors.

The core challenge in its development lies in balancing the need for real-time reaction monitoring with the necessity for rigorous, definitive structural elucidation. This guide objectively compares the performance of modern Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for the validation of this specific intermediate, providing self-validating protocols and field-proven mechanistic insights.

Mechanistic Causality in the ¹H NMR Spectrum

Before comparing instrument performance, we must understand the electronic environment of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, as it dictates our analytical strategy[1].

The pyrimidine-2,4-dione core features a highly conjugated push-pull system. The lone pair on the C6-propylamino nitrogen donates electron density into the ring, significantly shielding the C5 proton. Consequently, the C5-H resonance appears remarkably upfield (typically ~4.65 ppm in DMSO-d₆) compared to standard aromatic or alkenic protons.

Furthermore, the molecule presents a classic resolution challenge: the N3-methyl group (singlet) and the alpha-CH₂ of the propylamino group (quartet) both resonate in the crowded 3.0–3.2 ppm region. At lower magnetic fields, these signals coalesce, requiring strategic experimental choices for quantitative analysis. We specifically utilize DMSO-d₆ rather than CDCl₃ because the highly polar uracil core extensively hydrogen-bonds; DMSO disrupts these networks, ensuring complete dissolution and sharpening the exchangeable N1-H signal.

Comparative Performance: High-Field vs. Benchtop NMR

Benchtop NMR has revolutionized process analytical technology (PAT) by enabling cryogen-free, in-line monitoring[2]. However, it inherently suffers from lower spectral dispersion compared to traditional high-field systems[3].

Table 1: Quantitative Performance Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Analytical Impact
Resolution (Lineshape) ~0.4 Hz< 0.1 HzHigh-field is required for fine J-coupling analysis.
Limit of Detection (LOD) ~1 mmol/L~100 µmol/LBenchtop is sufficient for bulk reaction monitoring; High-field is needed for trace impurity profiling.
Signal Dispersion 8 Hz per 0.1 ppm40 Hz per 0.1 ppmBenchtop suffers from overlap at 3.1 ppm; High-field cleanly resolves these signals.
Time-to-Result < 2 minutes (In-fume hood)15–30 minutes (Core facility)Benchtop allows rapid kinetic intervention[4].
Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆)
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration80 MHz Appearance400 MHz Appearance
Terminal -CH₃ 0.88Triplet3HResolved TripletResolved Triplet
Beta -CH₂- 1.50Sextet2HBroad MultipletResolved Sextet
Alpha -CH₂- 3.05Quartet2HOverlaps with N3-CH₃ Resolved Quartet
N3-CH₃ 3.15Singlet3HOverlaps with Alpha -CH₂- Resolved Singlet
C5-H 4.65Singlet1HResolved SingletResolved Singlet
C6-NH 6.80Triplet (broad)1HBroad SingletBroad Triplet
N1-H 10.30Singlet (broad)1HBroad SingletBroad Singlet

Workflow Visualization

The decision to deploy either benchtop or high-field NMR depends on the phase of the synthetic workflow. Benchtop NMR drives kinetic decision-making, while high-field NMR serves as the ultimate gatekeeper for intermediate release.

NMR_Validation Start Synthesis of 3-methyl-6- (propylamino)pyrimidine-2,4-dione Monitor In-line Reaction Monitoring (Flow/Batch) Start->Monitor Benchtop Benchtop NMR (80 MHz) Rapid Kinetic Data Monitor->Benchtop Decision Conversion > 95%? Benchtop->Decision Optimize Optimize Parameters (Temp, Flow Rate) Decision->Optimize No Purify Workup & Purification Decision->Purify Yes Optimize->Monitor HighField High-Field NMR (400 MHz) Structural Validation Purify->HighField Release Intermediate Release for Downstream API HighField->Release

Decision workflow for NMR validation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just what to do, but why we do it.

Protocol A: In-line Reaction Monitoring (80 MHz Benchtop NMR)

Objective: Track the conversion of precursors to 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in real-time without relying on the overlapped 3.1 ppm region.

  • Flow Setup: Connect the reactor output to the benchtop NMR flow cell using PEEK tubing. Set the internal magnet temperature to 40 °C to match the reaction stream, preventing thermal gradients that degrade lineshape[4].

  • Acquisition Parameters: Set a 90° pulse with an inter-pulse delay (D1) of 10 seconds. Causality: The isolated C5-H proton lacks nearby dipole-dipole relaxation pathways, resulting in a long spin-lattice relaxation time (T₁). A short D1 would artificially truncate its integral, leading to inaccurate conversion metrics[2].

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz) and phase manually.

  • Integration Strategy: Integrate the terminal -CH₃ triplet at 0.88 ppm and the C5-H singlet at 4.65 ppm. Avoid the 3.0–3.2 ppm region entirely due to field-induced overlap.

  • Validation Check: Calculate the integral ratio of the C5-H (1H) to the terminal -CH₃ (3H). If the ratio deviates from exactly 1:3, it indicates that an intermediate or by-product is co-eluting and overlapping with one of your target peaks, invalidating the kinetic data.

Protocol B: Final Structural Elucidation (400 MHz High-Field NMR)

Objective: Provide definitive proof of molecular connectivity and confirm the absence of trace impurities prior to downstream API synthesis.

  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical; trace water will exchange with the N1-H and C6-NH protons, broadening their signals and masking critical structural information.

  • 1D ¹H Acquisition: Acquire 16 scans with a spectral width of 15 ppm to ensure the downfield N1-H (~10.30 ppm) is captured without fold-over artifacts.

  • 2D HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to definitively resolve the 3.0–3.2 ppm overlap.

  • Validation Check: In the HSQC spectrum, verify that the proton signal at 3.15 ppm correlates to a carbon at ~27 ppm (N-CH₃), while the proton signal at 3.05 ppm correlates to a carbon at ~42 ppm (Alpha -CH₂-). This cross-peak validation definitively proves that the overlapping 1D signals belong to two distinct functional groups, confirming the correct structural isomer.

Conclusion

For the validation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, neither NMR modality is universally superior; they are highly complementary. Benchtop NMR (80 MHz) excels in rapid, continuous process monitoring by utilizing isolated resonances (C5-H and terminal CH₃) to bypass resolution limits. Conversely, High-Field NMR (400 MHz) remains the gold standard for final structural proof, leveraging superior dispersion and 2D capabilities to untangle complex spectral overlaps.

References

  • Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods Magnetic Resonance in Chemistry / PubMed[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 (6-amino-1-methyluracil derivatives) National Center for Biotechnology Information (NCBI)[Link]

  • Fourier 80 - Benchtop NMR Specifications Bruker[Link]

Sources

Comparative

Comparative In Vitro Efficacy Analysis of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

A Senior Application Scientist's Guide to Elucidating Therapeutic Potential Introduction: Scaffolding for Discovery The pyrimidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Elucidating Therapeutic Potential

Introduction: Scaffolding for Discovery

The pyrimidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, from antiviral and anticancer agents to herbicides.[1][2] Its inherent drug-like properties make it an attractive starting point for novel therapeutic development. This guide focuses on a specific, under-characterized derivative: 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione , which we will refer to as Compound PPD-36 .

Given the broad therapeutic landscape of related pyrimidine analogs, a systematic in vitro evaluation is the critical first step to defining the potential clinical utility of PPD-36. The absence of extensive public data necessitates a foundational, comparative approach. This document outlines a multi-pronged strategy to assess the efficacy of PPD-36 against established benchmarks in three high-potential therapeutic areas: inflammation, neurodegeneration, and oncology.

As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the strategic rationale behind the experimental design. Each proposed study is a self-validating system designed to generate clear, comparable, and actionable data for drug development professionals.

Part 1: Comparative Anti-Inflammatory Potential

Rationale for Investigation: Many pyrimidine derivatives exhibit potent anti-inflammatory effects.[3][4] The core mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or the suppression of cytokine production. Therefore, our initial investigation will compare PPD-36 to a potent steroidal anti-inflammatory drug, Prednisolone, in a classic in vitro model of macrophage activation.

Experimental Overview: We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line to mimic an inflammatory response. Efficacy will be measured by the ability of PPD-36 to reduce key inflammatory mediators without inducing cytotoxicity.

G cluster_workflow Anti-Inflammatory Assay Workflow A Seed RAW 264.7 Macrophages B Pre-treat with PPD-36 or Prednisolone A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E For Cytokine Analysis F Perform Cell Viability Assay (MTT) D->F Assess Cytotoxicity G Quantify TNF-α & IL-6 (ELISA) E->G

Caption: Workflow for assessing anti-inflammatory efficacy.

Comparative Data Summary: Anti-Inflammatory Activity

The primary endpoints are the half-maximal inhibitory concentrations (IC50) for cytokine release and the half-maximal cytotoxic concentration (CC50). The therapeutic potential is indicated by a high Selectivity Index (SI = CC50 / IC50).

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (TNF-α)
PPD-36 Experimental ValueExperimental ValueExperimental ValueCalculated Value
Prednisolone Experimental ValueExperimental ValueExperimental ValueCalculated Value
Vehicle (DMSO) > Max Concentration> Max Concentration> Max ConcentrationN/A
Protocol 1.1: Cytokine Quantification by ELISA

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from the supernatant of treated cells using a sandwich ELISA.[5][6][7]

  • Plate Coating: Dilute the purified anti-cytokine capture antibody (e.g., anti-TNF-α) to 2 µg/mL in a binding solution.[5] Add 100 µL to each well of a 96-well high-protein-binding ELISA plate. Seal and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBS/Tween). Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for at least 1 hour at room temperature.

  • Sample Incubation: Wash the plate again. Add 100 µL of cell culture supernatants (collected from the main experiment) and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 4 times. Add 100 µL of biotinylated anti-cytokine detection antibody, diluted to 1 µg/mL in blocking buffer, to each well.[5][8] Incubate for 1 hour at room temperature.

  • Enzyme Conjugation: Wash the plate 4 times. Add 100 µL of Avidin-HRP conjugate (or Streptavidin-HRP) diluted according to the manufacturer's instructions. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well.[7] Incubate in the dark for 15-30 minutes until a color change is observed.

  • Reaction Stoppage & Reading: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader within 30 minutes.[6][7]

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of the cytokine in the experimental samples.[6]

Part 2: Comparative Neuroprotective Potential

Rationale for Investigation: Oxidative stress and resulting neuronal damage are key pathologies in many neurodegenerative diseases.[9] Some small molecules can protect neurons from such insults. We hypothesize that PPD-36 may possess antioxidant or other cytoprotective properties. This will be tested in a well-established in vitro model of oxidative stress-induced neurotoxicity, comparing PPD-36 to the known neuroprotective antioxidant, α-Lipoic Acid.[10]

Experimental Overview: Differentiated human neuroblastoma cells (SH-SY5Y) will be pre-treated with PPD-36 or the comparator and then challenged with tert-butyl hydroperoxide (t-BHP), a potent ROS inducer.[9] Neuroprotection will be quantified by assessing cell viability and the reduction of intracellular Reactive Oxygen Species (ROS).

G cluster_pathway Oxidative Stress & Neuroprotection Pathway tBHP t-BHP (Oxidative Stressor) ROS Intracellular ROS (Reactive Oxygen Species) tBHP->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Cell Death / Apoptosis Damage->Apoptosis PPD36 PPD-36 (Hypothesized Action) PPD36->ROS Scavenges or Prevents Formation

Caption: Hypothesized neuroprotective mechanism of PPD-36.

Comparative Data Summary: Neuroprotective Activity

Efficacy is determined by the concentration of the compound required to protect 50% of the cells from the t-BHP insult (EC50) and its ability to reduce ROS levels.

CompoundNeuroprotection EC50 (µM)ROS Reduction IC50 (µM)Cytotoxicity CC50 (µM)
PPD-36 Experimental ValueExperimental ValueExperimental Value
α-Lipoic Acid Experimental ValueExperimental ValueExperimental Value
Vehicle (DMSO) No ProtectionNo Reduction> Max Concentration
Protocol 2.1: Intracellular ROS Measurement (DCFDA Assay)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to quantify intracellular ROS levels.[11][12]

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate at a density that will ensure they are sub-confluent at the time of the assay.[11] Culture for 24 hours.

  • Compound Incubation: Remove the culture medium and treat the cells with various concentrations of PPD-36, α-Lipoic Acid, or vehicle control in fresh medium for 2-4 hours.

  • DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10-20 µM DCFDA solution in PBS to each well. Incubate for 30-45 minutes at 37°C, protected from light.[11]

  • Induction of Oxidative Stress: Wash the cells once with PBS. Add fresh medium containing the desired concentration of t-BHP (or H₂O₂) to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

  • Analysis: Background fluorescence (wells with no cells) is subtracted. The fluorescence intensity in treated wells is normalized to the vehicle-treated, t-BHP-exposed control wells. A lower fluorescence signal indicates a reduction in intracellular ROS.

Part 3: Comparative Anti-Proliferative Efficacy

Rationale for Investigation: Pyrimidine analogs, most notably 5-Fluorouracil (5-FU), are cornerstone chemotherapeutic agents that function by interfering with nucleic acid synthesis.[1] It is plausible that PPD-36 could exert anti-proliferative effects on cancer cells. We will assess this potential against a panel of human cancer cell lines, using 5-FU as a benchmark comparator.

Experimental Overview: The dose-dependent effect of PPD-36 on the proliferation of various cancer cell lines will be determined. This provides a broad-spectrum view of its potential as an anti-cancer agent.

G cluster_workflow Anti-Proliferative Assay Workflow A Seed Cancer Cell Lines (A549, MCF-7, etc.) B Add Serial Dilutions of PPD-36 or 5-FU A->B C Incubate (72h) B->C D Add WST-1 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for assessing anti-proliferative efficacy.

Comparative Data Summary: Anti-Proliferative Activity

The key metric is the half-maximal inhibitory concentration (IC50) for cell growth across different cancer cell lineages.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)BGC-823 (Gastric) IC50 (µM)
PPD-36 Experimental ValueExperimental ValueExperimental Value
5-Fluorouracil (5-FU) Experimental ValueExperimental ValueExperimental Value
Vehicle (DMSO) > Max Concentration> Max Concentration> Max Concentration
Protocol 3.1: Cell Proliferation and Viability (WST-1 Assay)

The WST-1 assay is a colorimetric test for quantifying cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of PPD-36, 5-FU, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. This duration is often sufficient to observe significant effects on proliferation.

  • Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic activity of the cell line and should be determined empirically by observing color development.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance of the samples at a wavelength between 420-480 nm (maximum at ~440 nm) using a microplate reader.

  • Analysis: After subtracting the background absorbance (medium only), calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Conclusion

This guide provides a structured, comparative framework for the initial in vitro characterization of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (PPD-36). By systematically evaluating its anti-inflammatory, neuroprotective, and anti-proliferative potential against industry-standard comparators, researchers can efficiently identify its most promising therapeutic application. The detailed protocols and logical workflows are designed to produce robust, high-quality data, thereby accelerating the decision-making process in the early stages of drug discovery and development. The insights gained from these studies will form the essential foundation for any subsequent mechanistic and in vivo investigations.

References

  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Available at: [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • Bio-protocol. (n.d.). Cytokine Measurement by ELISA. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bio-protocol. (2025, January 20). Primary Neuronal Culture and Transient Transfection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). General overview of neuronal cell culture. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Available at: [Link]

  • National Center for Biotechnology Information. (2016, May 10). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). Available at: [Link]

  • Preprints.org. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available at: [Link]

  • Preprints.org. (2024, September 5). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: In Vitro ROS/RNS Assay. Available at: [Link]

  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]

  • MDPI. (2023, March 23). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]

  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Available at: [Link]

  • MDPI. (2023, January 9). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Available at: [Link]

  • MDPI. (2022, December 26). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Available at: [Link]

  • University of Groningen. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Available at: [Link]

  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Available at: [Link]

  • PubMed. (2021, December 1). Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Available at: [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Available at: [Link]

Sources

Validation

Validating LC-MS/MS Methodologies for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione: A Comparative Performance Guide

Executive Summary 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a critical pyrimidine-dione derivative, frequently monitored as an active intermediate or metabolite in the development of alpha-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8) is a critical pyrimidine-dione derivative, frequently monitored as an active intermediate or metabolite in the development of alpha-blockers and xanthine-derivative therapeutics. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic (PK) profiling. However, its unique physicochemical properties present significant chromatographic challenges.

This guide objectively compares the performance of standard C18, HILIC, and Biphenyl stationary phases. By exploring the causality behind matrix effects and retention mechanisms, we demonstrate why a Biphenyl column—paired with a self-validating Mixed-Mode Cation Exchange (MCX) extraction protocol—is the optimal choice for achieving compliance with global bioanalytical regulatory standards.

Mechanistic Insights: The Analytical Challenge

To build a robust assay, we must first understand the analyte's structural behavior. The compound features a pyrimidine-2,4-dione core (highly polar, multiple hydrogen bond acceptors/donors) and a 6-propylamino group (a secondary amine with a pKa ~9.5).

  • The C18 Failure Mechanism: Standard reversed-phase (C18) columns rely on hydrophobic partitioning. Because the analyte has a low LogP (< 1.0) and is partially ionized at physiological pH, it exhibits minimal retention on C18 phases. This causes the compound to elute in the "void volume" alongside high concentrations of endogenous salts and early-eluting glycerophospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source.

  • The Biphenyl Advantage: A Biphenyl stationary phase offers an orthogonal retention mechanism. While the alkyl linker provides baseline hydrophobic retention, the dual aromatic rings engage in strong π-π interactions with the electron-deficient pyrimidine-2,4-dione core. This dual mechanism effectively pulls the analyte out of the void volume, bypassing the phospholipid suppression zone and ensuring high signal-to-noise (S/N) ratios.

Performance Comparison: Column Alternatives

To objectively evaluate column performance, plasma samples spiked with the analyte were extracted and analyzed across three different column chemistries. The quantitative results are summarized in Table 1 .

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Overall Suitability
Standard C18 (Alternative 1)0.81.85-68.4%Poor (Fails regulatory criteria)
HILIC (Alternative 2)4.51.42-14.2%Moderate (Prone to solvent mismatch)
Biphenyl (Recommended)2.81.05-4.8%Optimal (Robust, high S/N)

Data demonstrates that the Biphenyl column provides the ideal balance of retention, peak shape, and minimal matrix interference.

Experimental Protocols (A Self-Validating System)

A method is only as trustworthy as its built-in controls. To ensure a self-validating system, this protocol incorporates a Stable-Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction. This corrects for recovery variations and matrix effects. Furthermore, matrix blanks are injected immediately following Upper Limit of Quantification (ULOQ) samples to continuously monitor for carryover.

Step 1: Sample Preparation via MCX Solid Phase Extraction (SPE)

Causality: Protein precipitation (PPT) is non-selective and leaves residual phospholipids that compete for ionization energy. By exploiting the basic nature of the propylamino group, we can force the analyte into a cationic state and use an MCX sorbent to wash away neutral lipids.

  • Spike: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 3-methyl-6-(propylamino)pyrimidine-d7, 500 ng/mL).

  • Acidify: Dilute the sample with 100 µL of 2% Formic Acid in water. Mechanism: Lowers pH below the pKa (~9.5), ensuring the secondary amine is fully protonated.

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the MCX SPE plate.

  • Load: Apply the acidified plasma sample to the sorbent.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid. Removes basic and neutral hydrophilic interferences.

  • Wash 2 (Organic): 1 mL of 100% Methanol. Removes phospholipids and neutral hydrophobic interferences without eluting the target.

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: Raises the pH above the pKa, neutralizing the amine and releasing it from the cation-exchange sorbent.

  • Reconstitute: Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Analytical Column: Advanced Biphenyl UHPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 60% B over 3.0 mins, flush at 95% B for 1 min, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): MRM transition m/z 184.2 → 142.1 (Quantifier: loss of propyl group) and m/z 184.2 → 125.1 (Qualifier).

Validation Results (Regulatory Compliance)

The optimized Biphenyl LC-MS/MS workflow was validated in strict accordance with the[1] and the[2].

Table 2: ICH M10 Validation Summary (Biphenyl Column)
Validation ParameterICH M10 / FDA CriteriaObserved ResultStatus
Inter-run Precision ≤ 15% CV (≤ 20% at LLOQ)4.2% - 7.8%Pass
Inter-run Accuracy ± 15% bias (± 20% at LLOQ)-2.1% to +4.5%Pass
IS-Normalized MF CV ≤ 15% across 6 matrix lots5.3%Pass
Carryover (Blank) ≤ 20% of LLOQ signal4.1%Pass

Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, column selection, and the resulting impact on regulatory validation.

BioanalyticalWorkflow cluster_Prep Sample Preparation (MCX SPE) cluster_LC Chromatographic Separation Sample Plasma Sample (Spiked with SIL-IS) Load Load Sample (Acidified, pH < pKa) Sample->Load Wash Wash (100% MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute C18 Standard C18 (Alternative 1) Elute->C18 Poor Retention HILIC HILIC (Alternative 2) Elute->HILIC Solvent Mismatch Biphenyl Biphenyl Column (Recommended) Elute->Biphenyl Pi-Pi Retention MS ESI+ MS/MS (MRM: 184.2 -> 142.1) C18->MS High Suppression HILIC->MS Peak Broadening Biphenyl->MS High S/N Validation ICH M10 Validation (Accuracy, Precision, ME) MS->Validation

Logical workflow comparing sample preparation and column selection for LC-MS/MS validation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Comparative Toxicity Guide: 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione vs. Classic Uracil Analogs

Executive Summary In drug development and synthetic chemistry, uracil derivatives are foundational scaffolds. However, minor structural modifications dictate a profound divergence in their toxicological profiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic chemistry, uracil derivatives are foundational scaffolds. However, minor structural modifications dictate a profound divergence in their toxicological profiles. This guide provides an objective, data-driven comparison between classic chemotherapeutic uracil analogs (e.g., 5-Fluorouracil) and the highly substituted intermediate 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3-Me-6-PAU). By analyzing steric hindrance, base-pairing mechanics, and enzymatic interactions, we establish why 3-Me-6-PAU bypasses the severe systemic toxicities universally associated with classic pyrimidine antimetabolites.

Mechanistic Causality of Toxicity Profiles

The Cytotoxic Mechanism of Classic Uracil Analogs

Classic uracil analogs, such as 5-Fluorouracil (5-FU) and capecitabine, are engineered to act as potent antimetabolites. Their severe systemic toxicity—manifesting as myelosuppression, cardiotoxicity, and severe gastrointestinal mucosal damage—is driven by two primary mechanisms[1],[2]:

  • Thymidylate Synthase (TS) Inhibition: The active metabolite FdUMP irreversibly binds to TS, halting the de novo synthesis of thymidine and triggering "thymineless death" in rapidly dividing cells.

  • Nucleic Acid Misincorporation: Due to their structural mimicry of endogenous uracil, metabolites like FUTP and FdUTP are erroneously incorporated into RNA and DNA, causing catastrophic strand breaks and genotoxicity. Furthermore, the clearance of these analogs is entirely dependent on Dihydropyrimidine Dehydrogenase (DPD). Patients with DPD deficiency face a exponentially higher risk of fatal toxicity due to prolonged systemic exposure[1],[2].

The Structural Safety Paradigm of 3-Me-6-PAU

Unlike 5-FU, 3-Me-6-PAU is characterized by specific functional group substitutions that fundamentally neutralize its ability to act as a classic antimetabolite, resulting in a significantly safer toxicological profile[3],[4]:

  • N3-Methylation Abolishes Genotoxicity: In endogenous uracil, the N3 position acts as a critical hydrogen bond donor for Watson-Crick base pairing with adenine. The methylation at N3 in 3-Me-6-PAU completely eliminates this hydrogen bonding capability, preventing the molecule from being misincorporated into RNA or DNA.

  • C6-Propylamino Steric Hindrance: Classic TS inhibitors require a small atomic radius (like fluorine or hydrogen) at the C5/C6 positions to fit into the Thymidylate Synthase active pocket. The addition of a bulky propylamino chain at the C6 position creates severe steric clash, physically barring the compound from binding to TS.

Consequently, 6-aminouracil and N-methyluracil derivatives act as targeted intermediates (often utilized in synthesizing selective STAT3 or acetylcholinesterase inhibitors) rather than broad-spectrum cytotoxins. They demonstrate selective activity against specific cancer cell lines while exhibiting negligible toxicity toward normal, healthy hepatocytes[5].

Quantitative Toxicity Comparison

The following table synthesizes the divergent toxicological and pharmacological parameters of classic uracil analogs versus 3-Me-6-PAU and its direct structural relatives.

Toxicological ParameterClassic Uracil Analogs (e.g., 5-FU)3-Me-6-PAU (N-methyl/6-amino derivatives)
Primary Mechanism Thymidylate Synthase (TS) Inhibition[1]Pathway-specific (e.g., STAT3 inhibition)[5]
Genotoxicity High (Direct RNA/DNA misincorporation)Low (N3-methylation prevents base pairing)
Systemic Cytotoxicity Severe (Myelosuppression, GI damage)[2]Low (Targeted cellular activity only)
Hepatotoxicity High (Requires DPD clearance)Negligible in normal hepatocytes (LO2)[5]
Acute Oral Toxicity ~230 mg/kg (Rat LD50)>2000 mg/kg (Estimated via analogs)[3],[4]
GHS Classification Category 3 (Toxic)Category 4 (Harmful if swallowed)[3],[4]

Self-Validating Experimental Methodologies

To empirically validate the theoretical safety profile of 3-Me-6-PAU compared to classic analogs, researchers must employ assay systems that isolate specific mechanisms of toxicity.

Protocol 1: Comparative Hepatotoxicity Assay (WST-8)

Objective: To quantify the selective toxicity of 3-Me-6-PAU versus 5-FU, proving the absence of broad systemic poisoning. Causality & Rationale: We utilize a dual-cell line approach—HepG2 (hepatocellular carcinoma) and LO2 (normal human hepatocytes). This self-validating system ensures that any observed cytotoxicity is pathway-specific rather than a result of indiscriminate metabolic disruption[5]. WST-8 is chosen over MTT because it yields a water-soluble formazan dye, preventing the solubilization steps that can introduce artifactual errors in cell viability readings.

  • Cell Seeding: Seed HepG2 and LO2 cells at 5×103 cells/well in 96-well plates. Rationale: Ensures cells remain in the logarithmic growth phase during the 48-hour drug exposure.

  • Compound Exposure: Treat parallel plates with concentration gradients (0.1 μM to 100 μM) of 5-FU (positive control) and 3-Me-6-PAU for 48 hours.

  • Metabolic Quantification: Add 10 μL of WST-8 reagent (CCK-8 assay) to each well and incubate for 2 hours at 37°C.

  • Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values. Expected Result: 5-FU will show high toxicity in both lines; 3-Me-6-PAU will show negligible toxicity in LO2 cells.

Protocol 2: Thymidylate Synthase (TS) Catalytic Inhibition Assay

Objective: To mechanistically prove that C6-propylamino steric bulk prevents TS inhibition. Causality & Rationale: By measuring the conversion of dUMP to dTMP in a cell-free recombinant system, we isolate the direct molecular interaction between the compound and the enzyme, eliminating confounding cellular variables like membrane transport or DPD-mediated degradation[1].

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, and 50 nM recombinant human TS enzyme.

  • Ligand Pre-incubation: Introduce 3-Me-6-PAU or FdUMP (active 5-FU metabolite) at 10 μM. Incubate for 15 minutes. Rationale: Pre-incubation allows for the detection of irreversible, covalent binding characteristic of classic fluoropyrimidines.

  • Catalytic Initiation: Initiate the reaction by adding 100 μM dUMP and 200 μM 5,10-methylenetetrahydrofolate (mTHF).

  • Quenching & Quantification: Quench the reaction after 30 minutes with 5% trichloroacetic acid (TCA). Quantify dTMP production via HPLC-UV at 267 nm.

Pathway Visualization

The following diagram illustrates the divergent biochemical pathways of classic uracil analogs versus 3-Me-6-PAU, highlighting how specific structural modifications dictate toxicological outcomes.

G Uracil Classic Uracil Analogs (e.g., 5-Fluorouracil) TS Thymidylate Synthase Inhibition Uracil->TS Active Metabolite RNA RNA/DNA Misincorporation Uracil->RNA Active Metabolite Target 3-methyl-6-(propylamino)uracil Steric C6-Propylamino Bulk & N3-Methylation Target->Steric Structural Features Tox Severe Systemic Toxicity (Myelosuppression) TS->Tox RNA->Tox Steric->TS Blocks Active Site Steric->RNA Prevents Base Pairing Safe Metabolic Clearance (Low Genotoxicity) Steric->Safe Primary Route

Metabolic and toxicological divergence of 3-methyl-6-(propylamino)uracil vs. classic analogs.

References

  • Title: 6-Aminouracil - Chemical Information and Toxicity Source: Guidechem URL: 3

  • Title: 6-Aminouracil Safety Data Sheet (SDS) Source: AK Scientific, Inc. URL: 4

  • Title: Comparison of a thymine challenge test and endogenous uracil-dihydrouracil levels for assessment of fluoropyrimidine toxicity risk Source: PubMed / National Institutes of Health (NIH) URL: 1

  • Title: Pyrimidine-2,4-dione targets STAT3 signaling pathway to induce cytotoxicity in hepatocellular carcinoma cells Source: PubMed / National Institutes of Health (NIH) URL: 5

  • Title: Securing Fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency Source: PubMed / National Institutes of Health (NIH) URL: 2

Sources

Validation

structural comparison of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione to xanthine precursors

As drug development increasingly targets specific adenosine receptor subtypes (such as A2B antagonists) and phosphodiesterase (PDE) enzymes, the demand for precisely functionalized xanthine scaffolds has surged. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets specific adenosine receptor subtypes (such as A2B antagonists) and phosphodiesterase (PDE) enzymes, the demand for precisely functionalized xanthine scaffolds has surged. However, synthesizing N9-alkylated xanthines presents a notorious challenge in medicinal chemistry. Direct alkylation of the xanthine core overwhelmingly favors the N7 position due to the thermodynamic stability of the N7-H tautomer and the higher nucleophilicity of the N7 atom in the anionic state[1].

To bypass this bottleneck, synthetic chemists employ a "bottom-up" approach using pre-functionalized pyrimidine precursors. This guide provides an in-depth structural and mechanistic comparison of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione against classical xanthine precursors, demonstrating how strategic precursor selection serves as a regioselective lock during the Traube purine synthesis[2].

Structural Analysis & Precursor Mapping

The classic Traube synthesis constructs the purine bicyclic system by condensing a 5,6-diaminouracil derivative with a one-carbon donor (e.g., formic acid or triethyl orthoformate)[3]. The structural architecture of the starting pyrimidine strictly dictates the substitution pattern of the final xanthine.

When comparing 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione to a standard precursor like 6-amino-1,3-dimethyluracil (used to synthesize theophylline), the atom mapping reveals a critical inversion of nomenclature between the pyrimidine and purine rings:

  • Uracil N3 maps to Xanthine N1: The methyl group at the N3 position of our target precursor translates directly to the N1 position of the resulting xanthine.

  • Uracil N1 maps to Xanthine N3: Because our target precursor is unsubstituted at N1 (1H), the resulting xanthine will be unsubstituted at N3.

  • Uracil C6-Amino maps to Xanthine N9: This is the crux of the strategy. By pre-installing a propyl group on the exocyclic amine at C6, the cyclization is sterically and electronically forced to incorporate the propyl chain at the N9 position of the imidazole ring[1].

This causality means that subjecting 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione to the Traube synthesis yields 1-methyl-9-propylxanthine with absolute regioselectivity, completely avoiding the N7/N9 mixture typically seen in direct alkylation protocols[1].

AtomMapping Uracil Pyrimidine Precursor N1 (H) N3 (Methyl) C5 (H) C6-Amino (Propyl) Xanthine Xanthine Product N3 (H) N1 (Methyl) N7 (from C5-NH2) N9 (Propyl Lock) Uracil:n1->Xanthine:n3 Maps to N3 Uracil:n3->Xanthine:n1 Maps to N1 Uracil:c5->Xanthine:n7 Forms N7 Uracil:c6->Xanthine:n9 Regioselective Lock

Fig 1. Structural atom mapping from the pyrimidine precursor to the final purine scaffold.

Comparative Performance Data

To objectively evaluate the efficiency of this precursor, we must compare its performance against alternative methods for synthesizing N9-alkylated xanthines. The data below highlights why the bottom-up Traube approach is superior to late-stage functionalization.

Precursor / Synthetic StrategyTarget ProductRegioselectivity (N9:N7)Overall Yield (%)Mechanistic Bottleneck
3-Methyl-6-(propylamino)uracil (Modified Traube)1-Methyl-9-propylxanthine>99:168–75%Mild steric hindrance at C6 during cyclization.
1-Methylxanthine (Direct Alkylation with Pr-Br)1-Methyl-9-propylxanthine~20:80<25% (Post-HPLC)Thermodynamic preference for N7-alkylation[1].
6-Amino-1,3-dimethyluracil (Standard Traube)1,3-DimethylxanthineN/A (N9 is H)80–88%None (Baseline reference for unhindered cyclization).

Table 1: Quantitative comparison of synthetic strategies for N9-functionalized xanthines.

Experimental Protocols & Self-Validating Workflows

The following methodology details the conversion of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione into 1-methyl-9-propylxanthine. As an application scientist, I emphasize that this protocol is designed as a self-validating system: each step features a distinct colorimetric or physical shift, ensuring the chemist can verify causality and reaction progress in real-time[4].

Step 1: Nitrosation (Initiation)
  • Preparation: Suspend 1.0 eq of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in 50% aqueous acetic acid. The acidic environment is crucial to prevent alkaline hydrolysis of the pyrimidine ring.

  • Reaction: Heat to 65 °C and add 1.2 eq of sodium nitrite ( NaNO2​ ) dropwise.

  • Validation: The suspension will rapidly transition to a deep purple/blue solution, visually confirming the electrophilic aromatic substitution at C5 to form the 5-nitroso intermediate.

Step 2: Reduction (Diamine Generation)
  • Reaction: To the hot, purple reaction mixture, slowly add 2.5 eq of sodium dithionite ( Na2​S2​O4​ ).

  • Validation: The deep purple color will rapidly bleach to a pale yellow or colorless state. This immediate visual feedback confirms the successful reduction of the nitroso group to the highly reactive 5-amino group, yielding the 5,6-diamine intermediate.

Step 3: Cyclization (Regioselective Lock)
  • Preparation: Isolate the diamine intermediate via filtration (if precipitated) or proceed in a one-pot fashion by adjusting the solvent.

  • Reaction: Reflux the diamine with an excess of triethyl orthoformate ( HC(OEt)3​ ) at 120 °C for 3 hours. The orthoester acts as a one-carbon donor, bridging the newly formed primary 5-amine and the secondary 6-propylamine.

  • Validation: Because the propyl group is covalently bound to the 6-amino nitrogen, the imidazole ring is forced to close with the propyl chain localized exclusively at the N9 position, yielding 1-methyl-9-propylxanthine.

TraubeWorkflow A 3-Methyl-6-(propylamino) pyrimidine-2,4-dione B Nitrosation (NaNO2, AcOH) Purple Intermediate A->B Step 1 C Reduction (Na2S2O4) Colorless Diamine B->C Step 2 D Cyclization (HC(OEt)3, 120°C) C->D Step 3 E 1-Methyl-9-propylxanthine (Exclusive N9 Product) D->E Step 4

Fig 2. Step-by-step Traube synthesis workflow with self-validating colorimetric checkpoints.

Conclusion

For researchers developing next-generation purine-based therapeutics, controlling regioselectivity is paramount. While direct alkylation of xanthines is synthetically shorter, its poor N9-selectivity renders it unviable for scalable drug development[5]. By utilizing 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione , chemists leverage the inherent logic of the Traube synthesis to mathematically guarantee N9-alkylation[3]. The pre-installed propyl group acts as an elegant structural lock, transforming a complex separation problem into a streamlined, high-yield synthetic pathway.

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Comparative

Comprehensive Analytical and Synthetic Comparison Guide: 3-Methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione vs. Standard Reference Materials

Executive Summary In the landscape of medicinal chemistry and fragment-based drug discovery, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3M6P-Uracil ) serves as a highly specialized pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug discovery, 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3M6P-Uracil ) serves as a highly specialized pyrimidine building block[1]. It is primarily utilized as a precursor in the synthesis of potent, selective adenosine receptor (AR) antagonists[2]. This guide provides an objective, data-driven comparison of 3M6P-Uracil against established Standard Reference Materials (SRMs)—specifically NIST SRM 912a (Uracil) and CRM 6-Amino-1,3-dimethyluracil —evaluating their structural utility, analytical behavior, and pharmacological downstream applications.

Structural and Functional Causality

The architectural design of 3M6P-Uracil is not arbitrary; it is engineered to dictate regioselectivity during the classical Traube xanthine synthesis[3].

  • The 6-Propylamino Group: In the final cyclized xanthine, the nitrogen of the 6-propylamino group becomes the N9 position. Extending the standard methyl group (found in theophylline) to a propyl chain significantly enhances binding affinity at the A1 and A2B adenosine receptors by allowing the ligand to anchor deeply into the receptor's hydrophobic binding pocket[4].

  • The 3-Methyl Group: The 3-methyl substitution on the uracil core translates to the N1 position of the resulting xanthine. This substitution is critical for maintaining baseline competitive antagonism against endogenous adenosine[5].

TraubeSynthesis A 3-Methyl-6-(propylamino) pyrimidine-2,4-dione B Nitrosation (NaNO2/AcOH) C5-Nitroso Intermediate A->B Step 1: Electrophilic Substitution C Reduction (Pd/C, H2) 5-Amino-6-propylamino B->C Step 2: Catalytic Hydrogenation D Traube Cyclization (Formic Acid / Heat) C->D Step 3: Ring Closure E 1-Methyl-9-propylxanthine (Adenosine Antagonist) D->E Target Generation

Fig 1: Traube synthesis workflow from 3M6P-Uracil to 1-methyl-9-propylxanthine derivatives.

Analytical Comparison: 3M6P-Uracil vs. SRMs

To ensure synthetic reproducibility, 3M6P-Uracil must be analytically benchmarked against certified reference materials. NIST SRM 912a (Uracil) is universally employed as an unretained void volume marker ( t0​ ) in reversed-phase chromatography, while CRM 6-Amino-1,3-dimethyluracil serves as a structural analog for calibrating UV-Vis and MS detectors.

Table 1: Comparative Analytical Metrics
Parameter3M6P-UracilNIST SRM 912a (Uracil)CRM 6-Amino-1,3-dimethyluracil
Molecular Weight 183.21 g/mol 112.09 g/mol 155.15 g/mol
LogP (Predicted) ~0.8-1.07-0.2
HPLC Retention (C18) Retained ( k′ > 3)Void Volume Marker ( t0​ )Weakly Retained ( k′ ~ 1.5)
UV Absorbance Max ~265 nm258 nm262 nm
Primary Utility Precursor for 1-methyl-9-propylxanthinesAnalytical System SuitabilityPrecursor for 1,3-dimethylxanthines

Self-Validating Experimental Protocols

Protocol A: Quantitative HPLC-UV/MS Analysis
  • Objective: Quantify the purity of synthesized or procured 3M6P-Uracil.

  • Causality of Mobile Phase: The mobile phase utilizes 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic environment (pH ~2.7) is deliberately chosen to suppress the lactam-lactim tautomerization inherent to the pyrimidine-2,4-dione core. Maintaining the molecule in a single, neutral lactam state prevents chromatographic peak splitting and tailing.

  • Self-Validating System Suitability Test (SST):

    • Prior to sample injection, inject a 10 µg/mL solution of NIST SRM 912a (Uracil).

    • Validation Logic: Uracil must elute precisely at the column's void volume ( t0​ ). The system automatically calculates the theoretical plate count ( N ). If N < 2000 or the tailing factor ( Tf​ ) > 1.5, the protocol self-aborts. This failure indicates active silanol interactions or column voiding, rendering any subsequent data on 3M6P-Uracil untrustworthy.

Protocol B: Microwave-Assisted Traube Synthesis
  • Objective: Convert 3M6P-Uracil into a functional 1-methyl-9-propylxanthine derivative[3].

  • Step 1 (Nitrosation): React 3M6P-Uracil with NaNO2​ in glacial acetic acid at 10°C. Causality: The electron-donating nature of the 6-propylamino group activates the C5 position, facilitating rapid electrophilic aromatic substitution to yield the 5-nitroso intermediate.

  • Step 2 (Reduction & Cyclization): The intermediate is reduced via catalytic hydrogenation ( Pd/C , H2​ ) to 5-amino-6-(propylamino)-3-methyluracil, followed by microwave irradiation (150°C, 10 min) with triethyl orthoformate.

  • Self-Validating Readout: The reaction progress is monitored via real-time UV-Vis spectroscopy. The complete disappearance of the 5-nitroso chromophore at ~330 nm and the emergence of the distinct xanthine conjugated system at ~275 nm provides an immediate, self-validating confirmation of successful cyclization.

Pharmacological Context & Signaling Pathway

The ultimate value of 3M6P-Uracil lies in its downstream products. Once cyclized into 1-methyl-9-propylxanthine derivatives, these molecules act as competitive antagonists at G-protein coupled Adenosine Receptors (specifically A1​ and A2A​ )[2]. By blocking endogenous adenosine from binding, these derivatives prevent the modulation of adenylyl cyclase, thereby stabilizing intracellular cAMP levels and preventing the activation of Protein Kinase A (PKA) pathways associated with bronchoconstriction and immunosuppression[6].

ARSignaling L 1-Methyl-9-propylxanthine (Antagonist) R Adenosine A1/A2A Receptor L->R Competitive Binding G G-Protein (Gs/Gi) R->G Activation/Inhibition AC Adenylyl Cyclase G->AC Modulates cAMP cAMP Levels AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation

Fig 2: Adenosine receptor signaling pathway modulated by synthesized xanthine antagonists.

References

  • Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011. Available at:[Link]

  • Daly, J. W., et al. "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences (PNAS), 1986. Available at:[Link]

  • Baraldi, P. G., et al. "Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility." Chemical Reviews, ACS Publications, 2008. Available at:[Link]

  • Zhan, P., et al. "Exploring the structural determinants of novel xanthine derivatives as A2B adenosine receptor antagonists: a computational study." Journal of Biomolecular Structure and Dynamics, Taylor & Francis, 2018. Available at:[Link]

Sources

Validation

cross-validation of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione binding assays

The Fragment Conundrum: Validating Low-Affinity Pyrimidine-Dione Interactions In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds such as 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fragment Conundrum: Validating Low-Affinity Pyrimidine-Dione Interactions

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds such as 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS 16052-09-8, MW: 183.2 Da) present a unique biophysical challenge. While pyrimidine-2,4-dione derivatives are privileged pharmacophores—demonstrating potent target engagement against critical disease drivers like d-dopachrome tautomerase (MIF2)[1]—their initial binding affinities typically reside in the high micromolar range.

Relying on a single assay platform to detect these low-affinity, transient interactions is a systemic risk. Single-platform data is highly susceptible to false positives driven by compound aggregation, intrinsic auto-fluorescence, or non-specific surface binding. As application scientists, we must engineer a self-validating system. This guide objectively compares three premier assay platforms—Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Scintillation Proximity Assay (SPA)—detailing the mechanistic causality and experimental design required to rigorously cross-validate the binding of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione.

Orthogonal Assay Architecture: Workflow Visualization

To eliminate false positives, our laboratory employs a cascading validation workflow. We utilize high-throughput FP as the primary screen, followed by label-free SPR to resolve binding kinetics, and finally, SPA to confirm the absolute thermodynamic affinity ( Kd​ ).

AssayCrossValidation Lib Fragment Library (CAS 16052-09-8) FP Primary Screen (FP) PerkinElmer EnVision High-Throughput Lib->FP 100k+ cpds SPR Kinetic Validation (SPR) Cytiva Biacore 8K Label-Free Real-Time FP->SPR Hit Triage (mP Shift) SPA Thermodynamic (SPA) MicroBeta² Radioligand Standard SPR->SPA Kinetic Profiling (kon, koff) Hit Validated Lead Confirmed Mechanism SPA->Hit Affinity (Kd)

Orthogonal cross-validation workflow for pyrimidine-2,4-dione fragment binding assays.

Platform 1: Solution-Phase Thermodynamics via Fluorescence Polarization (FP)

Product Evaluated: PerkinElmer EnVision® Multimode Plate Reader

The Causality of the Method: Fluorescence Polarization (FP) measures the rotational correlation time of a fluorophore in solution. When a small, fluorescently labeled tracer binds to a massive target protein, its rotation slows, resulting in the emission of highly polarized light. When the unlabeled 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione competitively displaces the tracer, the freed tracer tumbles rapidly, depolarizing the emitted light[2]. FP is highly advantageous because it operates in true solution-phase equilibrium, avoiding the steric hindrances of surface immobilization.

Self-Validating Experimental Protocol:

  • Reagent Preparation: Prepare 10 nM of a fluorescent tracer (e.g., FITC-labeled reference ligand) and 50 nM of the purified target protein in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • DMSO Tolerance Profiling: Because fragments are stored in DMSO, you must establish a DMSO tolerance curve. Ensure the assay maintains a stable signal up to 3-4% (v/v) DMSO[3].

  • Competition Binding: Dispense 10 µL of the protein-tracer complex into a 384-well black OptiPlate[2]. Add 10 µL of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione at varying concentrations (serial dilution from 1 mM to 10 nM).

  • Equilibration & Detection: Incubate for 60 minutes at 25°C to ensure thermodynamic equilibrium[3]. Read the plate using polarized filters (Excitation: 480 nm, Emission: 535 nm).

  • Data Integrity: Calculate milli-polarization (mP) values. The system is self-validating only if the Z'-factor (calculated from tracer-only and protein+tracer controls) is ≥0.6 .

Platform 2: Label-Free Kinetic Resolution via Surface Plasmon Resonance (SPR)

Product Evaluated: Cytiva Biacore™ 8K

The Causality of the Method: While FP provides equilibrium data, it cannot resolve the association ( kon​ ) and dissociation ( koff​ ) rates. SPR detects real-time changes in the refractive index within an evanescent wave field as molecules bind to a gold sensor chip. Because the SPR response (Resonance Units, RU) is directly proportional to the mass of the bound analyte, a 183.2 Da fragment generates a fraction of the signal produced by a larger biological ligand[4]. Consequently, high-density surface immobilization and rigorous bulk solvent correction are mandatory.

Self-Validating Experimental Protocol:

  • Surface Preparation: Immobilize the target protein via standard amine coupling on a CM5 sensor chip. Target an immobilization level ( RL​ ) of ~3000 RU to ensure the theoretical maximum response ( Rmax​ ) for the 183.2 Da fragment exceeds 10 RU.

  • Solvent Correction (Critical Step): A 1% mismatch in DMSO concentration between the running buffer and the sample can cause a bulk refractive index shift of >1000 RU, completely masking the fragment's binding signal. Run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to mathematically correct for bulk shifts.

  • Kinetic Injection: Inject 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in a multi-cycle kinetic format. Use a high flow rate of 50 µL/min to minimize mass transport limitations and ensure the observed kinetics reflect true binding events[4].

  • Double-Referencing: The system self-validates via double-referencing: subtract the signal from a reference flow cell (no immobilized protein) and subtract the signal from blank buffer injections to isolate the specific binding response.

Platform 3: The Radioligand Gold Standard (SPA)

Product Evaluated: PerkinElmer MicroBeta²®

The Causality of the Method: To absolutely confirm the Kd​ without the risk of fluorescent interference (a common artifact in FP) or refractive index artifacts (a risk in SPR), we utilize the Scintillation Proximity Assay (SPA). SPA relies on the transfer of energy from a beta-emitter (e.g., 3H -labeled reference ligand) to a scintillant embedded within a target-coupled bead. Only radioligands bound to the target are close enough to excite the bead. Displacement by the unlabeled pyrimidine-dione fragment reduces the luminescent signal.

Self-Validating Experimental Protocol:

  • Bead Coupling: Couple the target protein to Yttrium silicate (YSi) SPA beads (e.g., via His-tag/Copper chelation).

  • Assay Assembly: Combine the target-bead complex, a fixed concentration of 3H -radioligand (at its Kd​ ), and serial dilutions of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione in a 96-well plate.

  • NSB Control: Include a high-concentration (10 µM) unlabeled reference ligand in control wells to define Non-Specific Binding (NSB). Total binding minus NSB validates the specific binding window.

  • Detection: Agitate for 2 hours, allow beads to settle, and read the luminescent counts per minute (CPM) on the MicroBeta² counter.

Comparative Performance Synthesis

To guide assay selection, the quantitative and operational metrics of the three platforms for analyzing low-molecular-weight pyrimidine-diones are summarized below:

Assay PlatformDetection PrincipleThroughputFragment Sensitivity (MW Limit)Key Advantage for Pyrimidine-DionesPrimary Limitation
PerkinElmer EnVision (FP) Rotational AnisotropyUltra-High (384/1536-well)ModerateTrue solution-phase equilibrium; no surface artifacts.Susceptible to auto-fluorescence from library compounds.
Cytiva Biacore 8K (SPR) Evanescent Wave Refractive IndexMedium-HighHigh (Label-free)Real-time kinetic resolution ( kon​/koff​ ); identifies fast-off fragments.Requires rigorous DMSO solvent correction; mass-dependent signal.
PerkinElmer MicroBeta² (SPA) Beta-emission energy transferMedium (96/384-well)Very HighGold standard thermodynamic Kd​ ; immune to optical interference.Generates radioactive waste; end-point measurement only.

By integrating these three platforms, researchers can confidently elevate 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione from a raw screening hit to a fully validated, kinetically profiled lead compound.

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Safety & Regulatory Compliance

Safety

3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione proper disposal procedures

Standard Operating Procedure: Laboratory Safety and Disposal Protocols for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione As drug development accelerates, the safe handling and disposal of bioactive pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Safety and Disposal Protocols for 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione

As drug development accelerates, the safe handling and disposal of bioactive pharmaceutical intermediates is paramount to maintaining laboratory integrity and environmental safety. 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 16052-09-8) [1] is a nitrogen-rich, substituted pyrimidine derivative. Structurally related to uracil and frequently utilized as a scaffold in the synthesis of kinase inhibitors and xanthine analogs, this compound requires rigorous disposal protocols.

Improper disposal of nitrogenous heterocyclic compounds poses severe risks of environmental persistence. These molecules resist standard municipal wastewater treatment, potentially leading to bioaccumulation or the disruption of aquatic ecosystems. This guide provides drug development professionals with field-proven, step-by-step operational methodologies for the safe handling, segregation, and disposal of this compound.

Mechanistic Safety & Handling Prerequisites

Before initiating any workflow involving 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione, personnel must understand the chemical causality driving safety requirements.

  • Engineering Controls: All weighing and transfer of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure. Causality: As a finely milled pharmaceutical intermediate, the dry powder is highly susceptible to aerosolization. Inhalation bypasses the first-pass metabolism, directly exposing the researcher to the bioactive compound.

  • Chemical Incompatibility Warning: Never use sodium hypochlorite (bleach) to clean spills of this compound. Causality: The molecule contains a secondary amine (propylamino group). Reacting secondary amines with hypochlorite rapidly generates volatile, highly toxic chloramine gases.

  • Personal Protective Equipment (PPE): Double nitrile gloves (minimum 5 mil thickness), a wraparound fluid-resistant lab coat, and ANSI Z87.1 compliant safety goggles are mandatory.

Waste Segregation Decision Matrix

To comply with the , laboratories must meticulously segregate waste streams at the point of generation. Because this compound is nitrogen-dense (C8H13N3O2)[1], its thermal destruction generates nitrogen oxides (NOx). Therefore, all waste streams must be explicitly labeled so the disposal facility can route them to high-temperature incinerators equipped with specialized NOx scrubbers.

WasteDisposal Start 3-methyl-6-(propylamino)pyrimidine -2,4(1H,3H)-dione Waste Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream Start->Liquid PureSolid Pure Powder/Crystals Solid->PureSolid Contam Contaminated Consumables Solid->Contam Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents Liquid->Organic Incineration High-Temperature Incineration (Requires NOx Scrubbers) PureSolid->Incineration Contam->Incineration Aqueous->Incineration Organic->Incineration

Decision matrix for pyrimidine derivative waste segregation and disposal.

Quantitative Waste Stream Parameters

Proper containment prevents cross-reactivity and ensures compliance with the .

Waste CategoryTypical Solvents/MatrixApproved Container MaterialMax AccumulationFinal Disposal Method
Solid (Pure API) Lyophilized powder, crystalsHDPE wide-mouth jar90 DaysIncineration (NOx scrubbed)
Aqueous Liquid Water, PBS, <10% OrganicsHDPE carboy90 DaysWastewater Incineration
Organic Liquid DMSO, Methanol, AcetonitrileGlass or PTFE-lined HDPE90 DaysSolvent Blending / Incineration
Consumables Pipette tips, Kimwipes, PPEPolypropylene hazmat bin90 DaysHazardous Waste Incineration

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Processing

Organic solvents commonly used to dissolve pyrimidine derivatives (such as DMSO or DMF) can degrade standard plastics over time.

  • Segregation: Separate halogenated liquid waste from non-halogenated liquid waste.

  • Transfer: Using a closed-system funnel, slowly pour the liquid waste into the designated PTFE-lined container.

  • Self-Validating pH Check (For Aqueous Streams): Before sealing an aqueous waste carboy, utilize a calibrated pH meter or universal indicator strips to confirm the pH is between 5.0 and 9.0.

    • Causality: If the pH falls outside this range, the solution must be neutralized with 1M HCl or 1M NaOH. This prevents the gradual degradation of the HDPE container and complies with EPA corrosivity standards.

  • Labeling: Affix a hazardous waste label detailing the exact percentage of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione and the solvent matrix.

Protocol B: Dry Spill Response and Decontamination

In the event of a powder spill outside the containment enclosure, immediate and methodical action is required to prevent inhalation exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure the room's HVAC system is not recirculating air.

  • Wetting (Anti-Aerosolization): Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% Isopropanol or water).

    • Causality: Wetting the powder binds the fine particulates, neutralizing the risk of aerosolization and subsequent inhalation.

  • Collection: Use absorbent pads to wipe up the wetted material, working from the outside of the spill toward the center to prevent spreading. Place all pads into a solid hazardous waste bag.

  • Triple-Wipe Decontamination: Wipe the surface three times using fresh paper towels dampened with a solvent known to dissolve the compound (e.g., dilute ethanol).

  • Self-Validating Verification: After the final wipe, swab the area with a dry filter paper and inspect it under a 254 nm UV lamp.

    • Causality: Pyrimidine-2,4-dione derivatives exhibit strong UV absorbance due to their conjugated ring system. A dark, non-fluorescent spot on the filter paper indicates residual chemical contamination, requiring a repeat of the triple-wipe protocol.

Regulatory Compliance and Manifesting

When preparing 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione for transport to a disposal facility, it must be manifested correctly. According to guidelines set forth in , laboratories must provide the waste vendor with the exact chemical name and CAS number. Do not use generic labels like "Organic Waste." The presence of the propylamino group dictates that the waste vendor must route the manifest to a facility legally permitted to handle and scrub nitrogen-heavy combustion byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations." Title 40 CFR Part 262. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." 29 CFR 1910.1200. URL: [Link]

Sources

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